IRF1-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H20N2O4S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-methoxy-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C18H20N2O4S/c1-24-17-7-3-2-6-16(17)18(21)19-14-8-10-15(11-9-14)25(22,23)20-12-4-5-13-20/h2-3,6-11H,4-5,12-13H2,1H3,(H,19,21) |
InChI Key |
PPMHAFZOUWHQPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of IRF1 Inhibitors: A Technical Guide for Drug Development Professionals
Abstract
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor that plays a pivotal role in innate immunity, inflammation, and tumor suppression. Its multifaceted functions have positioned it as a compelling, albeit challenging, therapeutic target for a range of pathologies, from autoimmune diseases to certain cancers. While no direct inhibitors of IRF1 have yet reached clinical approval, the field is an active area of research. This technical guide provides an in-depth overview of the discovery and synthesis of IRF1 inhibitors, with a focus on the methodologies and experimental protocols essential for identifying and characterizing novel inhibitory compounds. As the specific entity "IRF1-IN-2" is not described in current scientific literature, this document will address the broader strategies and techniques for the development of IRF1 inhibitors in general.
Introduction to IRF1 as a Therapeutic Target
Interferon Regulatory Factor 1 (IRF1) was the first member of the IRF family of transcription factors to be identified.[1] It is a key downstream effector of various signaling pathways, including those initiated by interferons (IFNs), Toll-like receptors (TLRs), and DNA damage.[2][3] Upon activation, IRF1 translocates to the nucleus and binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) in the promoter regions of its target genes, thereby regulating their transcription.[4]
The dual nature of IRF1's biological functions complicates its therapeutic targeting. In the context of infectious diseases and cancer immunotherapy, activating IRF1 can be beneficial.[5] Conversely, in autoimmune and inflammatory conditions where IRF1 is overactive, its inhibition is a desirable therapeutic strategy.[4] This guide will focus on the latter: the discovery of small molecule inhibitors of IRF1.
Strategies for IRF1 Inhibition
The development of IRF1 inhibitors is in its nascent stages, with several strategies being explored to modulate its activity. These can be broadly categorized as follows:
-
Direct Inhibition of DNA Binding: This is the most direct approach, aiming to prevent IRF1 from binding to the ISREs of its target genes. This can be achieved by small molecules that bind to the DNA-binding domain (DBD) of IRF1.
-
Inhibition of IRF1 Expression: Targeting the upstream signaling pathways that lead to the transcription and translation of IRF1 can effectively reduce its cellular levels.
-
Promotion of IRF1 Degradation: Enhancing the natural degradation pathways of the IRF1 protein, for instance, through ubiquitination and proteasomal degradation, presents another avenue for inhibition.[4]
-
Disruption of Protein-Protein Interactions: IRF1 interacts with other proteins to exert its function. Small molecules that disrupt these interactions could inhibit its activity.
Discovery of IRF1 Inhibitors: A Workflow
The discovery of novel IRF1 inhibitors typically follows a multi-step process, beginning with the identification of potential lead compounds and culminating in their validation in cellular and in vivo models.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the discovery and validation of IRF1 inhibitors.
In Silico Screening
-
Objective: To computationally screen large compound libraries to identify potential IRF1 inhibitors that bind to its DNA-binding domain.
-
Methodology:
-
Protein Structure Preparation: Obtain the 3D structure of the IRF1 DNA-binding domain (DBD) from the Protein Data Bank (PDB) or through homology modeling.
-
Ligand Library Preparation: Prepare a library of small molecules in a format suitable for docking (e.g., SDF or MOL2).
-
Molecular Docking: Use docking software (e.g., AutoDock, Glide) to predict the binding poses and affinities of the compounds in the active site of the IRF1 DBD.
-
Virtual Screening Cascade: Filter the docked compounds based on docking score, binding energy, and interactions with key residues in the binding pocket.
-
Visual Inspection and Selection: Visually inspect the top-ranked compounds to ensure sensible binding modes and select a diverse set of candidates for experimental validation.
-
High-Throughput Screening (HTS) Assays
A variety of HTS assays can be employed to screen for IRF1 inhibitors. The choice of assay depends on the specific inhibitory mechanism being targeted.
| Assay Type | Principle | Application in IRF1 Inhibitor Screening |
| Luciferase Reporter Assay | Measures the transcriptional activity of IRF1 by linking a luciferase reporter gene to an IRF1-responsive promoter. | Primary screening for inhibitors of IRF1 transcriptional activity. |
| AlphaLISA | A bead-based immunoassay that can be configured to detect the binding of IRF1 to DNA or to another protein. | Screening for inhibitors of IRF1-DNA binding or protein-protein interactions. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled DNA probe upon binding to IRF1. | Screening for inhibitors that disrupt the IRF1-DNA interaction. |
| Electrophoretic Mobility Shift Assay (EMSA) | Detects the binding of IRF1 to a radiolabeled or fluorescently labeled DNA probe by a shift in its migration on a non-denaturing gel. | Secondary assay to confirm hits from primary screens and to study binding kinetics. |
Luciferase Reporter Assay Protocol
-
Objective: To quantify the inhibitory effect of compounds on IRF1-mediated gene transcription in a cellular context.
-
Methodology:
-
Cell Line: Use a cell line (e.g., HEK293) stably or transiently transfected with a luciferase reporter construct containing tandem repeats of the IRF1 response element (ISRE) upstream of a minimal promoter.
-
Cell Seeding: Seed the cells in a 96-well or 384-well plate.
-
Compound Treatment: Treat the cells with test compounds at various concentrations.
-
Stimulation: Stimulate the cells with an appropriate inducer of IRF1 activity, such as Interferon-gamma (IFN-γ).
-
Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Calculate the percent inhibition of luciferase activity for each compound and determine the IC50 value.
-
Electrophoretic Mobility Shift Assay (EMSA) Protocol
-
Objective: To directly assess the ability of a compound to inhibit the binding of IRF1 to its DNA consensus sequence.
-
Methodology:
-
Probe Preparation: Synthesize and label a double-stranded oligonucleotide probe containing the ISRE consensus sequence with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
Binding Reaction: Incubate recombinant human IRF1 protein with the labeled probe in a binding buffer, in the presence or absence of the test compound.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a native polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography or fluorescence imaging.
-
Quantification: Quantify the intensity of the shifted band to determine the extent of inhibition.
-
Signaling Pathways and Visualization
Understanding the signaling pathways that regulate IRF1 is crucial for designing effective inhibitor strategies. The following diagram illustrates the canonical IFN-γ signaling pathway leading to IRF1 activation.
Synthesis of IRF1 Inhibitors
As the field of direct IRF1 inhibitors is still emerging, there are no established synthetic routes for a specific class of compounds. The synthesis of potential inhibitors identified through screening would be highly dependent on their chemical scaffolds. A general synthetic workflow would involve:
-
Retrosynthetic Analysis: Deconstruction of the target molecule to identify key synthons and commercially available starting materials.
-
Route Scouting: Development of multiple synthetic routes to the target compound.
-
Optimization: Optimization of reaction conditions (e.g., solvent, temperature, catalyst) to maximize yield and purity.
-
Scale-up: Scaling up the optimized synthesis to produce sufficient quantities of the compound for further testing.
-
Purification and Characterization: Purification of the final compound by techniques such as chromatography and characterization by NMR, mass spectrometry, and elemental analysis.
Conclusion and Future Directions
The development of specific and potent IRF1 inhibitors holds significant promise for the treatment of a variety of diseases. While the journey from a screening hit to a clinical candidate is long and challenging, the methodologies and strategies outlined in this guide provide a solid foundation for researchers in this exciting field. Future efforts will likely focus on the discovery of novel chemical scaffolds that can selectively target IRF1, as well as the development of more sophisticated screening assays to identify inhibitors with different mechanisms of action. The continued exploration of IRF1's complex biology will undoubtedly unveil new opportunities for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. High-throughput screening for small molecule inhibitors of the type-I interferon signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.emory.edu [med.emory.edu]
- 4. signosisinc.com [signosisinc.com]
- 5. Interferon/IFN Regulation IRF1 Response Element Luciferase Reporter Lentivirus, Pre-packaged Lentiviral Particles [gnpbio.com]
The Role of IRF1 in Interferon Signaling: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor that plays a pivotal role in the host's innate immune response, particularly in the context of interferon (IFN) signaling. As a member of the IRF family of proteins, IRF1 is integral to the transcriptional regulation of a wide array of genes, most notably the interferon-stimulated genes (ISGs), which are the primary effectors of the antiviral and immunomodulatory activities of interferons. This technical guide provides an in-depth overview of the role of IRF1 in interferon signaling, its mechanism of action, and the experimental methodologies used to study its function. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting IRF1. While a specific inhibitor designated "IRF1-IN-2" is not publicly documented, this guide will serve as a foundational resource for the development and evaluation of novel IRF1 inhibitors.
Core Concepts in IRF1-Mediated Interferon Signaling
Interferon signaling is broadly categorized into Type I, Type II, and Type III pathways, each initiated by distinct IFN subtypes binding to their cognate receptors. IRF1 is a key downstream effector in both Type I and Type II IFN signaling pathways.
Type I Interferon Signaling: Type I IFNs (e.g., IFN-α, IFN-β) are crucial for antiviral immunity. Their signaling cascade is initiated by the binding of Type I IFNs to the IFN-α/β receptor (IFNAR), a heterodimeric receptor composed of IFNAR1 and IFNAR2 subunits. This binding event activates the receptor-associated Janus kinases (JAKs), namely TYK2 and JAK1, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, STAT1 and STAT2. The phosphorylated STAT1 and STAT2 form a heterodimer that associates with IRF9 to form the ISGF3 (IFN-stimulated gene factor 3) complex.[1] ISGF3 translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of a large number of ISGs, driving their transcription.[2] IRF1 itself is an ISG, and its expression is induced by Type I IFN signaling. The newly synthesized IRF1 can then bind to ISREs in the promoters of other ISGs, amplifying and sustaining the antiviral response.[3]
Type II Interferon Signaling: The sole member of the Type II IFN family, IFN-γ, is a critical cytokine for both innate and adaptive immunity, with potent immunomodulatory functions. IFN-γ signals through its own receptor complex, the IFN-γ receptor (IFNGR), which consists of IFNGR1 and IFNGR2 subunits. Ligand binding activates the associated JAK1 and JAK2, leading to the phosphorylation of STAT1. Phosphorylated STAT1 forms a homodimer known as the Gamma-Activated Factor (GAF).[4] GAF translocates to the nucleus and binds to Gamma-Activated Sites (GAS) in the promoters of IFN-γ-inducible genes, including IRF1.[4] The induced IRF1 can then further drive the expression of a secondary set of ISGs by binding to ISREs.[3][4]
Quantitative Data on IRF1 Function
The following table summarizes key quantitative data related to IRF1 function, derived from various experimental studies. This data is essential for understanding the dynamics of IRF1 expression and its role in gene regulation.
| Parameter | Value | Cell Type/Context | Reference |
| IRF1 mRNA Induction (Poly I:C) | ~10-fold increase at 6h | Human Bronchial Epithelial Cells (BEAS-2B) | [5] |
| IRF1 mRNA Induction (IFN-γ) | Time-dependent increase | Human Intestinal Epithelial Cells (DLD-1) | [6] |
| IRF1 Protein Induction (IFN-γ) | Time-dependent increase | RAW 264.7 Macrophages | [7] |
| PGE2 Production in IRF-1-/- Macrophages (IFN-γ treated) | No significant increase | Murine Peritoneal Macrophages | [7] |
| PGE2 Production in IRF-2-/- Macrophages (IFN-γ treated) | Highest release compared to WT | Murine Peritoneal Macrophages | [7] |
Experimental Protocols for Studying IRF1
Understanding the function of IRF1 and evaluating the efficacy of potential inhibitors requires a robust set of experimental techniques. Below are detailed methodologies for key experiments.
Chromatin Immunoprecipitation (ChIP) Assay for IRF1 Binding
This protocol is used to determine if IRF1 directly binds to the promoter of a target gene in vivo.
Materials:
-
HeLa cells
-
IFN-α
-
Formaldehyde (1%)
-
Glycine (0.125 M)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication buffer
-
Anti-IRF1 antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
qPCR primers for target gene promoter and control region
Procedure:
-
Culture HeLa cells to ~80% confluency and treat with or without IFN-α.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclear pellet in sonication buffer and sonicate to shear the chromatin to an average fragment size of 200-500 bp.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an anti-IRF1 antibody or an IgG control overnight at 4°C with rotation.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the complexes from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
Purify the DNA using a DNA purification kit.
-
Quantify the amount of target gene promoter DNA co-immunoprecipitated with IRF1 using qPCR.[8]
Luciferase Reporter Assay for IRF1-Mediated Transcription
This assay is used to measure the ability of IRF1 to activate transcription from a specific promoter.
Materials:
-
RAW 264.7 macrophage cells
-
Reporter plasmid containing the promoter of the target gene (e.g., Cox-2) upstream of a luciferase gene
-
IRF1 expression vector or control vector
-
β-galactosidase expression plasmid (for normalization)
-
Transfection reagent (e.g., SuperFect)
-
IFN-γ and/or LPS
-
Luciferase assay reagent
-
β-galactosidase assay reagent
Procedure:
-
Seed RAW 264.7 cells in 24-well plates.
-
Co-transfect the cells with the reporter plasmid, the IRF1 expression vector (or control), and the β-galactosidase expression plasmid using a suitable transfection reagent.
-
After transfection, incubate the cells with fresh media, with or without IFN-γ and/or LPS, for an additional 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Measure the β-galactosidase activity to normalize for transfection efficiency.
-
Express the results as fold induction relative to the control.[7]
RT-qPCR for Measuring IRF1 and Target Gene Expression
This method is used to quantify the mRNA levels of IRF1 and its target genes.
Materials:
-
BEAS-2B cells
-
Poly I:C or IFN-β/IFN-λ1
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR primers for IRF1, target genes (e.g., IFNβ, IFNλ1), and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
Procedure:
-
Culture BEAS-2B cells and treat with the desired stimulus (e.g., poly I:C, IFN-β).
-
Harvest the cells at different time points and isolate total RNA using an RNA isolation kit.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform qPCR using primers specific for IRF1, the target genes, and a housekeeping gene for normalization.
-
Calculate the relative gene expression using the 2-ΔΔCq method.[5]
Visualizing IRF1 Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving IRF1 and a typical experimental workflow for evaluating an IRF1 inhibitor.
References
- 1. Frontiers | The Dual Nature of Type I and Type II Interferons [frontiersin.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Interferon regulatory factor 1 (IRF1) and anti-pathogen innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Direct Inhibition of IRF-Dependent Transcriptional Regulatory Mechanisms Associated With Disease [frontiersin.org]
- 5. IRF1 Maintains Optimal Constitutive Expression of Antiviral Genes and Regulates the Early Antiviral Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interferon Regulatory Factor 1 (IRF-1) and IRF-2 Distinctively Up-Regulate Gene Expression and Production of Interleukin-7 in Human Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interferon Regulatory Factor (Irf)-1 and Irf-2 Regulate Interferon γ–Dependent Cyclooxygenase 2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Division of labor between IRF1 and IRF2 in regulating different stages of transcriptional activation in cellular antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Biological Activity of IRF1 and its Inhibition
A Note to the Reader: A comprehensive search for the specific compound "IRF1-IN-2" did not yield any publicly available scientific literature detailing its biological activity, experimental protocols, or quantitative data. Chemical suppliers list a compound named "IRF1-IN-1" (also referred to as Compound I-2) and a "this compound" (Compound I-19) with brief, qualitative descriptions of their effects. However, without peer-reviewed research, a detailed technical guide on these specific molecules cannot be compiled.
Therefore, this document provides a broader technical guide for researchers, scientists, and drug development professionals on the biological activity of Interferon Regulatory Factor 1 (IRF1) and the general strategies for its inhibition. The information presented herein is based on the available scientific literature on IRF1 biology and general principles of drug discovery.
Introduction to Interferon Regulatory Factor 1 (IRF1)
Interferon Regulatory Factor 1 (IRF1) is a transcription factor that plays a pivotal role in the innate immune response, cell growth regulation, and apoptosis.[1] As the first member of the IRF family to be identified, it is a key mediator of interferon (IFN) signaling.[1] IRF1 is ubiquitously expressed at low basal levels in the nucleus and is rapidly induced by various stimuli, including viral and bacterial infections, and cytokines such as IFN-γ.[2]
The transcriptional activity of IRF1 is central to its function. It binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) in the promoter regions of target genes, thereby activating their transcription.[1] These target genes are critical for antiviral defense, tumor suppression, and the modulation of immune responses.
The Therapeutic Potential of IRF1 Inhibition
While IRF1 is essential for host defense, its dysregulation is implicated in the pathophysiology of various diseases. Aberrant or excessive IRF1 activity can contribute to chronic inflammation, autoimmune disorders, and tissue damage.[1] For instance, in some cancers, sustained IRF1 signaling can promote an inflammatory tumor microenvironment that supports tumor progression.[1] Therefore, the development of small molecule inhibitors of IRF1 presents a promising therapeutic strategy for a range of conditions. Potential therapeutic applications for IRF1 inhibitors include:
-
Autoimmune Diseases: By suppressing the expression of pro-inflammatory genes, IRF1 inhibitors could ameliorate the pathology of diseases like rheumatoid arthritis, lupus, and inflammatory bowel disease.
-
Inflammatory Conditions: Conditions characterized by excessive inflammation, such as certain dermatological disorders, may benefit from the targeted inhibition of IRF1.
-
Oncology: In specific cancer contexts where IRF1-driven inflammation is detrimental, its inhibition could be a valuable therapeutic approach.[1]
-
Transplant Rejection: Modulating IRF1 activity could help to suppress the immune response that leads to organ transplant rejection.
Mechanisms of IRF1 Inhibition
Small molecule inhibitors can be designed to target various aspects of IRF1 function.[1] The primary mechanisms of action for IRF1 inhibitors include:
-
Interfering with DNA Binding: Molecules can be developed to bind to the DNA-binding domain of IRF1, preventing its association with ISREs in the promoters of its target genes.
-
Promoting Protein Degradation: Some inhibitors may induce the ubiquitination and subsequent proteasomal degradation of IRF1, thereby reducing its cellular levels.[1]
-
Inhibiting Post-Translational Modifications: The activity of IRF1 is regulated by post-translational modifications such as phosphorylation. Small molecules could be designed to inhibit the kinases responsible for these activating modifications.[1]
Based on the limited information available from chemical suppliers, "IRF1-IN-1" is described as an inhibitor that decreases the recruitment of IRF1 to the promoter of the CASP1 gene. This suggests a mechanism that may involve interference with DNA binding or the interaction of IRF1 with other transcriptional co-activators at this specific promoter.
Data Presentation: Characterization of a Hypothetical IRF1 Inhibitor
The following tables illustrate the types of quantitative data that would be generated during the characterization of a novel IRF1 inhibitor. The values presented are for a hypothetical inhibitor, "Hypothet-IRF1-in," as specific data for this compound is unavailable.
Table 1: In Vitro Activity of Hypothet-IRF1-in
| Assay Type | Target | Metric | Value (nM) |
| Biochemical Assay | IRF1 DNA Binding | IC50 | 150 |
| Cell-Based Assay | ISRE-Luciferase Reporter | IC50 | 500 |
| Target Engagement | Cellular Thermal Shift Assay | EC50 | 750 |
Table 2: Cellular Activity of Hypothet-IRF1-in in HaCaT Keratinocytes
| Gene Target | Measurement | Treatment | Result |
| CASP1 mRNA | qPCR | IFN-γ + Hypothet-IRF1-in (1 µM) | 80% reduction in expression |
| Caspase-1 Cleavage | Western Blot | IFN-γ + Hypothet-IRF1-in (1 µM) | 75% reduction in cleavage |
| IL-1β Secretion | ELISA | IFN-γ + Hypothet-IRF1-in (1 µM) | 90% reduction in secretion |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of a compound's biological activity. Below are generalized protocols for key experiments that would be used to characterize an IRF1 inhibitor.
ISRE-Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of IRF1 in a cellular context.
-
Cell Culture: Human embryonic kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are seeded in a 96-well plate and co-transfected with a plasmid encoding an ISRE-driven firefly luciferase reporter and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Compound Treatment: 24 hours post-transfection, the cells are pre-treated with varying concentrations of the test compound for 1 hour.
-
Stimulation: Cells are then stimulated with human IFN-γ (10 ng/mL) to induce IRF1 activity.
-
Lysis and Luminescence Measurement: After 16 hours of stimulation, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luminescence is calculated, and the data is normalized to the vehicle control. IC50 values are determined using a non-linear regression analysis.
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine if an inhibitor prevents the binding of IRF1 to the promoter of a target gene.
-
Cell Treatment and Cross-linking: HaCaT cells are treated with the test compound followed by stimulation with IFN-γ. The cells are then treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into small fragments using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for IRF1 or a control IgG overnight. Protein A/G magnetic beads are used to pull down the antibody-protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
-
Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers specific for the promoter region of the target gene (e.g., CASP1).
-
Data Analysis: The amount of target DNA immunoprecipitated with the IRF1 antibody is quantified and normalized to the input chromatin.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to IRF1 and its inhibition.
References
In-Depth Technical Guide: Structural and Functional Analysis of IRF1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor involved in immunity, cell growth regulation, and apoptosis. Its dysregulation is implicated in various diseases, making it a compelling target for therapeutic intervention. IRF1-IN-2 (also known as Compound I-19) is a small molecule inhibitor of IRF1. This technical guide provides a comprehensive analysis of this compound, including its chemical structure, mechanism of action, and the experimental protocols used to characterize its activity.
Chemical Structure
This compound has a molecular formula of C₁₈H₂₀N₂O₄S and a molecular weight of 360.43 g/mol .[1] Its chemical structure is detailed below.
Caption: 2D Chemical Structure of this compound.
Mechanism of Action
This compound functions by directly inhibiting the activity of the transcription factor IRF1. The primary mechanism identified is the reduction of IRF1 recruitment to the promoter region of the CASP1 gene.[2] This inhibitory action initiates a cascade of downstream effects, primarily impacting a cell death signaling pathway.
Signaling Pathway and Experimental Workflow
The inhibitory effect of this compound on IRF1 leads to the modulation of a downstream signaling cascade involved in inflammation and cell death. A simplified representation of this pathway and a typical experimental workflow to assess the compound's efficacy are depicted below.
Caption: this compound inhibits IRF1, affecting downstream pyroptosis signaling.
Caption: Workflow for evaluating this compound's effect on IRF1 signaling.
Data Presentation
| Parameter | Cell Line/Model | Treatment Conditions | Observed Effect | Reference |
| IRF1 Recruitment to CASP1 Promoter | Irradiated HaCaT cells | 20 µM, 12 h pretreatment | Decreased recruitment | [2] |
| IRF1 Activation | NSP-10 plasmid-transfected HELF and WS1 cells | 20 µM, 24 h | Attenuated activation | [2] |
| Cell Death Signaling | A375 cells | Not specified | Inhibition of Caspase-1, GSDMD, IL-1β, and PARP1 cleavage | [2] |
| TBK1 Phosphorylation | A375 cells | Not specified | Inhibition | [2] |
| Gene Expression | A375 cells | Not specified | Upregulation of GPX4, Downregulation of FACL4 | [2] |
| Inflammatory Skin Injury | 35 Gy radiation-induced mouse model | 100 µ g/day , s.c., every other day before irradiation | Protective effect, reduced erythema and exudation | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Chromatin Immunoprecipitation (ChIP) for IRF1 Recruitment
This protocol is designed to determine the in vivo association of IRF1 with the CASP1 gene promoter.
-
Cell Culture and Treatment: Plate HaCaT cells and grow to 80-90% confluency. Treat with 20 µM this compound or vehicle control for 12 hours. Irradiate cells with 20 Gy of ionizing radiation to induce IRF1 activity.
-
Cross-linking: Add formaldehyde to a final concentration of 1% to the cell culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Cell Lysis and Sonication: Harvest cells and lyse them in a buffer containing protease inhibitors. Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the pre-cleared chromatin overnight at 4°C with an anti-IRF1 antibody or a control IgG.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a standard phenol-chloroform extraction or a commercial DNA purification kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the CASP1 promoter region to quantify the amount of immunoprecipitated DNA.
Western Blot for GSDMD Cleavage
This protocol is used to detect the cleavage of Gasdermin D (GSDMD), a key event in pyroptosis.
-
Protein Extraction: Treat cells (e.g., A375) with this compound and a stimulus to induce pyroptosis. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved form of GSDMD (N-terminal fragment) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
TBK1 Phosphorylation Assay (Western Blot)
This protocol assesses the phosphorylation status of TANK-binding kinase 1 (TBK1), an indicator of its activation.
-
Sample Preparation: Following cell treatment with this compound and a relevant stimulus, lyse the cells in a buffer containing phosphatase inhibitors.
-
Western Blotting: Perform protein quantification, SDS-PAGE, and protein transfer as described in the GSDMD cleavage protocol.
-
Antibody Incubation: After blocking, incubate the membrane with a primary antibody that specifically recognizes phosphorylated TBK1 (e.g., at Ser172). In parallel, a separate blot can be incubated with an antibody for total TBK1 to serve as a loading control.
-
Detection and Analysis: Proceed with secondary antibody incubation and detection as previously described. Quantify the phosphorylated TBK1 signal and normalize it to the total TBK1 signal.
RT-qPCR for GPX4 and FACL4 Gene Expression
This protocol quantifies the mRNA levels of GPX4 and FACL4 to determine the effect of this compound on their expression.
-
RNA Extraction: Treat cells with this compound. Isolate total RNA from the cells using a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, the synthesized cDNA, and primers specific for GPX4, FACL4, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to control samples.
Conclusion
This compound is a valuable research tool for studying the biological roles of IRF1. Its ability to inhibit IRF1's transcriptional activity and modulate downstream inflammatory and cell death pathways has been demonstrated in various cellular and in vivo models. The provided experimental protocols offer a robust framework for further investigation into the therapeutic potential of targeting the IRF1 signaling axis. While quantitative potency data for this compound is not currently in the public domain, the qualitative evidence strongly supports its function as an IRF1 inhibitor. Future studies focusing on detailed dose-response relationships and pharmacokinetic properties will be crucial for advancing its potential clinical applications.
References
Preliminary Studies on a Novel IRF1 Inhibitor: A Technical Whitepaper
Disclaimer: As of the latest data available, there is no publicly accessible scientific literature or data pertaining to a specific molecule designated "IRF1-IN-2". The following technical guide is a comprehensive, illustrative framework based on established principles of Interferon Regulatory Factor 1 (IRF1) biology and common methodologies in drug discovery. This document is intended to serve as a blueprint for the preclinical evaluation of a hypothetical IRF1 inhibitor, hereafter referred to as a "putative IRF1 inhibitor" or "test compound".
Introduction
Interferon Regulatory Factor 1 (IRF1) is a multifaceted transcription factor that plays a pivotal role in the innate and adaptive immune responses, cell growth regulation, and apoptosis.[1] It is a key mediator of interferon (IFN) signaling and is implicated in various pathological conditions, including autoimmune diseases and certain cancers.[2][3] The development of small molecule inhibitors targeting IRF1 is therefore of significant therapeutic interest.[4] This whitepaper outlines a series of preliminary studies to characterize the mechanism of action and preclinical efficacy of a novel, putative IRF1 inhibitor.
Core Concepts of IRF1 Signaling
IRF1 is a transcriptional activator that binds to specific DNA sequences known as interferon-stimulated response elements (ISREs) in the promoters of target genes.[4] Its expression and activity are tightly regulated by various stimuli, including viral infections, cytokines like IFN-γ, and other cellular stressors.[5] Upon activation, IRF1 orchestrates the transcription of a wide array of genes involved in antiviral defense, immune modulation, and tumor suppression.[4][5]
The IRF1 Signaling Pathway
The canonical IRF1 signaling pathway is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) or by cytokine signaling, particularly through the IFN-γ receptor.[2][6] This triggers a signaling cascade, often involving the JAK-STAT pathway, leading to the phosphorylation and activation of STAT1.[3][7] Activated STAT1 translocates to the nucleus and binds to GAS (Gamma-Activated Site) elements in the promoter of the IRF1 gene, inducing its transcription.[3] The newly synthesized IRF1 protein can then bind to ISREs in the promoters of its target genes, driving their expression.
Experimental Protocols for Inhibitor Characterization
The following sections detail the experimental methodologies to assess the in vitro and in vivo activity of a putative IRF1 inhibitor.
In Vitro Assays
Objective: To determine the functional inhibition of IRF1-mediated transcription by the test compound.
Methodology:
-
HEK293T cells are co-transfected with a firefly luciferase reporter plasmid under the control of a promoter containing multiple ISREs and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Transfected cells are plated in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with a dose-range of the test compound or vehicle control for 1 hour.
-
IRF1 signaling is stimulated with recombinant human IFN-γ (10 ng/mL).
-
After 24 hours of stimulation, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
Firefly luciferase activity is normalized to Renilla luciferase activity, and the IC50 value is calculated.
Objective: To measure the effect of the test compound on the expression of endogenous IRF1 target genes.
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
PBMCs are cultured and pre-treated with the test compound or vehicle for 1 hour.
-
Cells are stimulated with IFN-γ (10 ng/mL) for 6 hours.
-
Total RNA is extracted, and cDNA is synthesized.
-
qPCR is performed to quantify the mRNA levels of known IRF1 target genes (e.g., CXCL10, GBP1) and a housekeeping gene (e.g., GAPDH).
-
Relative gene expression is calculated using the ΔΔCt method.
Objective: To determine if the test compound affects IRF1 protein levels or upstream signaling events.
Methodology:
-
A549 cells are treated with the test compound or vehicle for 1 hour, followed by stimulation with IFN-γ (10 ng/mL) for various time points (e.g., 0, 30, 60 minutes for p-STAT1; 0, 2, 4, 6 hours for IRF1).
-
Whole-cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against IRF1, phospho-STAT1 (Tyr701), total STAT1, and a loading control (e.g., β-actin).
-
Blots are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.
In Vivo Efficacy Model: Adjuvant-Induced Arthritis in Rats
Objective: To evaluate the therapeutic potential of the putative IRF1 inhibitor in a model of autoimmune inflammation.
Methodology:
-
Lewis rats are immunized with an emulsion of complete Freund's adjuvant (CFA) at the base of the tail to induce arthritis.
-
On day 10 post-immunization (at the onset of clinical signs), animals are randomized into treatment groups: vehicle control, test compound (at various doses), and a positive control (e.g., methotrexate).
-
The test compound is administered daily via oral gavage.
-
Clinical signs of arthritis (e.g., paw swelling, arthritis score) are monitored daily.
-
At the end of the study (e.g., day 21), animals are euthanized, and hind paws are collected for histological analysis of joint inflammation and damage.
-
Serum and paw tissue can be collected for biomarker analysis (e.g., cytokine levels, IRF1 target gene expression).
Data Presentation
The quantitative data generated from the aforementioned studies will be summarized in the following tables for clear comparison.
Table 1: In Vitro Activity of Putative IRF1 Inhibitor
| Assay | Cell Line | Stimulant | Endpoint | IC50 (µM) |
| ISRE Reporter Assay | HEK293T | IFN-γ | Luciferase Activity | [Hypothetical Value] |
| CXCL10 qPCR | PBMCs | IFN-γ | mRNA Expression | [Hypothetical Value] |
| GBP1 qPCR | PBMCs | IFN-γ | mRNA Expression | [Hypothetical Value] |
Table 2: In Vivo Efficacy in Adjuvant-Induced Arthritis Model
| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day 21) | Paw Swelling (mm, Day 21) |
| Vehicle Control | - | [Hypothetical Value] | [Hypothetical Value] |
| Test Compound | 10 | [Hypothetical Value] | [Hypothetical Value] |
| Test Compound | 30 | [Hypothetical Value] | [Hypothetical Value] |
| Methotrexate | 1 | [Hypothetical Value] | [Hypothetical Value] |
Conclusion
This technical guide provides a foundational framework for the preliminary investigation of a novel, putative IRF1 inhibitor. The proposed studies are designed to elucidate the compound's mechanism of action, determine its in vitro potency, and provide initial proof-of-concept for its therapeutic efficacy in a relevant in vivo model of inflammation. The successful completion of these studies will be critical for the further development of this potential therapeutic agent.
References
- 1. IRF1 - Wikipedia [en.wikipedia.org]
- 2. Interferon regulatory factors - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Direct Inhibition of IRF-Dependent Transcriptional Regulatory Mechanisms Associated With Disease [frontiersin.org]
- 4. What are IRF1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. Function and mechanism by which interferon regulatory factor-1 inhibits oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interferon regulatory factor 1 (IRF1) and anti-pathogen innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRF1 Promotes the Innate Immune Response to Viral Infection by Enhancing the Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target: A Technical Guide to the Identification and Validation of IRF1-IN-2, a Hypothetical IRF1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor that plays a central role in innate immunity, cell growth regulation, and apoptosis.[1][2] Its multifaceted involvement in various signaling pathways has implicated it in a range of diseases, from viral infections to cancer. This technical guide outlines a comprehensive strategy for the identification and validation of a hypothetical direct inhibitor of IRF1, termed IRF1-IN-2. We will delve into the intricacies of the IRF1 signaling pathway, propose robust experimental protocols for target identification and validation, and present a framework for data analysis and visualization. This document serves as a roadmap for researchers and drug development professionals seeking to therapeutically target IRF1.
Introduction to IRF1 as a Therapeutic Target
Interferon Regulatory Factor 1 (IRF1) was the first member of the IRF family of transcription factors to be discovered.[1][3] IRF1 is a key mediator of interferon (IFN) signaling and is induced by various stimuli, including viral infections, double-stranded RNA, and cytokines like IFN-γ and TNF-α.[1][4] Upon activation, IRF1 translocates to the nucleus and binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) in the promoter regions of target genes, thereby activating their transcription.[5][6]
The diverse array of genes regulated by IRF1 underscores its importance in cellular processes. These target genes are involved in antiviral defense, immune response, tumor suppression, and the regulation of apoptosis.[1][6] Given its central role, dysregulation of IRF1 activity has been linked to various pathologies, making it a compelling target for therapeutic intervention. The development of a specific IRF1 inhibitor, such as the hypothetical this compound, could offer a novel therapeutic strategy for a multitude of diseases.
The IRF1 Signaling Pathway
The transcriptional activity of IRF1 is tightly regulated through a complex signaling network. The canonical pathway involves the activation of Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs).
Upon stimulation with IFN-γ, for example, the IFN-γ receptor-associated JAK1 and JAK2 phosphorylate STAT1.[5] Phosphorylated STAT1 forms homodimers, which then translocate to the nucleus and bind to Gamma-Activated Sites (GAS) in the promoter of the IRF1 gene, leading to its transcription.[5] The newly synthesized IRF1 protein can then activate the transcription of a wide range of target genes.
References
- 1. Function and mechanism by which interferon regulatory factor-1 inhibits oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interferon regulatory factors - Wikipedia [en.wikipedia.org]
- 3. Direct Inhibition of IRF-Dependent Transcriptional Regulatory Mechanisms Associated With Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferon regulatory factor 1 (IRF1) and anti-pathogen innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Direct Inhibition of IRF-Dependent Transcriptional Regulatory Mechanisms Associated With Disease [frontiersin.org]
- 6. What are IRF1 gene inhibitors and how do they work? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for IRF1-IN-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of IRF1-IN-2, a potent and specific inhibitor of Interferon Regulatory Factor 1 (IRF1), in cell culture experiments. This document outlines the mechanism of action of this compound, detailed protocols for its application in various cell lines, and methods for assessing its biological effects. The provided protocols and data will enable researchers to effectively utilize this compound in studies related to inflammation, cell death, and radiation-induced cellular damage.
Introduction
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor involved in diverse cellular processes, including immune responses, cell proliferation, and apoptosis.[1][2] Dysregulation of IRF1 activity is implicated in various diseases, making it an attractive target for therapeutic intervention. This compound is a small molecule inhibitor that functions by decreasing the recruitment of IRF1 to the promoter regions of its target genes, such as CASP1.[3] This inhibition modulates downstream signaling pathways, notably interfering with pyroptosis and other forms of programmed cell death. This compound has demonstrated a protective role against ionizing radiation-induced inflammatory skin injury by inhibiting the cleavage of Caspase 1, Gasdermin D (GSDMD), and PARP1, suppressing the phosphorylation of TBK1, upregulating GPX4, and downregulating FACL4.[3]
These notes provide detailed experimental protocols for utilizing this compound in relevant cell lines and assays to investigate its effects on these pathways.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by preventing the binding of IRF1 to the promoter of its target genes. This leads to a cascade of downstream effects that collectively contribute to its anti-inflammatory and cytoprotective properties.
References
- 1. Interferon regulatory factor transcript levels correlate with clinical outcomes in human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crosstalk between TBK1/IKKε and the type I interferon pathway contributes to tubulointerstitial inflammation and kidney tubular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interferon Regulatory Factor (Irf)-1 and Irf-2 Regulate Interferon γ–Dependent Cyclooxygenase 2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of an IRF1 Inhibitor (e.g., IRF1-IN-2) in a Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interferon Regulatory Factor 1 (IRF1) is a transcription factor with multifaceted and often contradictory roles in cancer. It can act as a tumor suppressor by promoting apoptosis and cell cycle arrest, yet it can also contribute to tumor immune evasion by upregulating immune checkpoint proteins like PD-L1.[1][2][3] The specific function of IRF1 appears to be highly dependent on the cellular context.[1] Recent research suggests that inhibiting IRF1 within tumor cells could be a promising therapeutic strategy to enhance anti-tumor immunity.[1] These application notes provide a comprehensive guide for the preclinical evaluation of a novel IRF1 inhibitor, referred to here as IRF1-IN-2, in a mouse model of cancer. The following protocols and guidelines are intended to assist researchers in designing and executing in vivo studies to assess the efficacy, pharmacodynamics, and optimal administration of such an inhibitor.
Preclinical Data Summary for a Hypothetical IRF1 Inhibitor (this compound)
For the purpose of these notes, we will assume the following in vitro characteristics for this compound. Researchers should generate analogous data for their specific inhibitor.
| Parameter | Value |
| Target | Interferon Regulatory Factor 1 (IRF1) |
| Mechanism of Action | Prevents transcriptional activity of IRF1 by interfering with its binding to interferon-stimulated response elements (ISREs).[4] |
| In Vitro IC50 | 50 nM (in a cell-based reporter assay) |
| Cellular Potency | 200 nM (inhibition of IRF1-downstream gene expression, e.g., PD-L1, in response to IFN-γ stimulation) |
| Solubility | Poorly soluble in aqueous solutions. |
| In Vitro Toxicity (IC50) | > 10 µM (in various cancer cell lines) |
IRF1 Signaling Pathway
The following diagram illustrates the central role of IRF1 in mediating interferon signaling and its downstream effects on both tumor suppression and immune modulation.
Caption: Simplified IRF1 signaling pathway initiated by IFN-γ.
Experimental Protocols
Vehicle Formulation and Preparation
Given the poor aqueous solubility of many small molecule inhibitors, a suitable vehicle is critical for in vivo administration.
Objective: To prepare a non-toxic vehicle that can solubilize this compound for administration to mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add PEG400 to the tube. A common ratio is 10-40% of the final volume.
-
Add Tween 80 (typically 1-5% of the final volume) to aid in suspension.
-
Vortex the mixture thoroughly until the solution is clear.
-
Slowly add saline or PBS to reach the final desired concentration, while continuously vortexing to prevent precipitation.
-
A common final vehicle composition is 5% DMSO, 40% PEG400, 5% Tween 80, and 50% saline. The final concentration of DMSO should be kept as low as possible to minimize toxicity.
-
Prepare a fresh formulation for each day of dosing.
-
Always prepare a vehicle-only control group for all in vivo experiments.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing significant toxicity.
Experimental Workflow:
Caption: Workflow for a Maximum Tolerated Dose (MTD) study.
Protocol:
-
Use healthy, non-tumor-bearing mice of the same strain that will be used for efficacy studies.
-
Administer single or multiple doses of this compound at escalating concentrations via the intended route of administration (e.g., intraperitoneal injection or oral gavage).
-
Monitor the mice daily for signs of toxicity, including but not limited to: weight loss, ruffled fur, lethargy, and changes in behavior.
-
The MTD is typically defined as the highest dose that does not cause more than a 10-15% reduction in body weight and does not lead to mortality or severe clinical signs.
In Vivo Efficacy Study in a Syngeneic Mouse Cancer Model
Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent mouse model.
Choice of Model: Select a syngeneic tumor model known to be responsive to immune checkpoint blockade and where IRF1 signaling in tumor cells is relevant (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma).
Experimental Design:
| Group | Treatment | Number of Mice | Dosing Schedule |
| 1 | Vehicle Control | 8-10 | Daily, IP or PO |
| 2 | This compound (Low Dose) | 8-10 | Daily, IP or PO |
| 3 | This compound (High Dose, near MTD) | 8-10 | Daily, IP or PO |
| 4 | Positive Control (e.g., anti-PD-1 Ab) | 8-10 | Per established protocol |
| 5 | This compound (High Dose) + anti-PD-1 Ab | 8-10 | Combination therapy |
Protocol:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Administer treatments as per the experimental design.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Monitor for clinical signs of toxicity.
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., 1500-2000 mm³) or if significant toxicity is observed.
Pharmacodynamic (PD) Marker Analysis
Objective: To confirm that this compound is engaging its target and modulating downstream pathways in the tumor microenvironment.
Protocol:
-
Conduct a satellite efficacy study with additional mice per group for tissue collection at various time points.
-
At the end of the study or at specified time points, collect tumors, spleens, and lymph nodes.
-
Analyze tumors for:
-
Target Engagement: Assess the expression of IRF1-regulated genes (e.g., PD-L1, CXCL9, IDO1) by qRT-PCR or immunohistochemistry (IHC).
-
Immune Infiltrate: Characterize the immune cell populations (CD4+ T cells, CD8+ T cells, NK cells, regulatory T cells) within the tumor using flow cytometry or IHC.
-
-
Analyze spleens and lymph nodes for changes in systemic immune cell populations.
Concluding Remarks
The successful in vivo evaluation of a novel IRF1 inhibitor like this compound requires a systematic approach, beginning with proper formulation and safety assessment, followed by robust efficacy studies in relevant cancer models. The dual role of IRF1 necessitates careful analysis of both tumor-intrinsic effects and modulation of the tumor immune microenvironment to fully understand the therapeutic potential of such an inhibitor. These guidelines provide a framework for researchers to generate the critical data needed to advance the development of novel IRF1-targeted cancer therapies.
References
- 1. news-medical.net [news-medical.net]
- 2. Interferon regulatory factor 1 inactivation in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Interferon Regulatory Factor 1 in Tumor Progression and Regression: Two Sides of a Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are IRF1 gene inhibitors and how do they work? [synapse.patsnap.com]
IRF1-IN-2 dosage and administration for in vivo studies
Lack of Publicly Available Data for IRF1-IN-2
Extensive searches for a compound designated "this compound" have not yielded any specific information regarding its in vivo dosage, administration, or detailed experimental protocols. The scientific literature and public databases reviewed do not contain data for a molecule with this identifier.
The following application notes and protocols are therefore based on the known biological roles of its putative target, Interferon Regulatory Factor 1 (IRF1), and general methodologies for the in vivo evaluation of small molecule inhibitors targeting transcription factors. This information is intended to serve as a foundational guide for researchers and drug development professionals interested in the preclinical assessment of potential IRF1 inhibitors.
Introduction to IRF1
Interferon Regulatory Factor 1 (IRF1) is a transcription factor that plays a critical role in various cellular processes, including immune responses, cell proliferation, and apoptosis.[1][2][3][4] It is a key mediator of interferon (IFN) signaling and is involved in the transcriptional activation of numerous genes in response to stimuli such as viral infections and cytokines.[1][2][3] IRF1 functions as a transcriptional activator, while its counterpart, IRF2, often acts as a repressor, with the balance between the two regulating gene expression.[1][2][5][6] Given its central role in immunity and cell fate, IRF1 is a compelling target for therapeutic intervention in various diseases, including cancer and inflammatory disorders.[7][8]
General Protocol for In Vivo Evaluation of a Hypothetical IRF1 Inhibitor
This protocol provides a general framework for the in vivo assessment of a novel IRF1 inhibitor, referred to here as "Hypothetical IRF1 Inhibitor." Researchers should optimize these protocols based on the specific physicochemical properties of their compound and the animal model being used.
Table 1: General Parameters for In Vivo Studies of a Hypothetical IRF1 Inhibitor
| Parameter | Description | General Range/Considerations |
| Animal Model | Species and strain | Mouse (e.g., C57BL/6, BALB/c), Rat (e.g., Sprague-Dawley, Wistar) |
| Route of Administration | Method of delivery | Intraperitoneal (IP), Oral (PO), Intravenous (IV), Subcutaneous (SC) |
| Dosage Range | Amount of compound | 1 - 100 mg/kg (requires dose-range-finding studies) |
| Dosing Frequency | How often the compound is administered | Once daily (QD), Twice daily (BID) |
| Vehicle Formulation | Solution to dissolve/suspend the compound | Saline, PBS, DMSO, PEG400, Tween 80, Carboxymethylcellulose (CMC) |
Experimental Protocol: In Vivo Efficacy Study in a Mouse Tumor Model
-
Animal Acclimatization: House mice in a pathogen-free facility for at least one week before the start of the experiment.
-
Tumor Cell Implantation: Subcutaneously implant a relevant tumor cell line (e.g., one with known dependence on IRF1 signaling) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Compound Preparation: Prepare the Hypothetical IRF1 Inhibitor in a suitable vehicle. The final formulation should be sterile.
-
Dosing: Administer the compound to the treatment group according to the predetermined dose and schedule. The control group should receive the vehicle only.
-
Data Collection:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, collect tumors and relevant tissues for pharmacodynamic and biomarker analysis (e.g., qPCR for IRF1 target genes, immunohistochemistry).
-
-
Data Analysis: Analyze the data to determine the effect of the Hypothetical IRF1 Inhibitor on tumor growth and relevant biomarkers.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway involving IRF1 and a typical workflow for an in vivo study of an inhibitor.
Caption: Generalized IRF1 signaling pathway.
Caption: Experimental workflow for an in vivo inhibitor study.
References
- 1. Targeted disruption of IRF-1 or IRF-2 results in abnormal type I IFN gene induction and aberrant lymphocyte development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interferon Regulatory Factor (Irf)-1 and Irf-2 Regulate Interferon γ–Dependent Cyclooxygenase 2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interferon Regulatory Factor-1 (IRF-1) Shapes Both Innate and CD8+ T Cell Immune Responses against West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cooperative effects of RIG-I-like receptor signaling and IRF1 on DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of the interferon regulatory factors, IRF-1 and IRF-2, in LPS-induced cyclooxygenase-2 (COX-2) expression in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functionally Antagonistic Transcription Factors IRF1 and IRF2 Regulate the Transcription of the Dopamine Receptor D2 Gene Associated with Aggressive Behavior of Weaned Pigs [mdpi.com]
- 7. IRF-2 inhibits cancer proliferation by promoting AMER-1 transcription in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical significance and biological function of interferon regulatory factor 1 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Efficacy of IRF1-IN-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor that plays a central role in the innate immune response, cell growth regulation, and apoptosis.[1][2] As a key mediator of interferon (IFN) and Toll-like receptor (TLR) signaling, IRF1 activation leads to the expression of a wide array of genes, including Type I interferons and pro-inflammatory cytokines.[3][4] Dysregulation of IRF1 activity has been implicated in various diseases, including autoimmune disorders and cancer, making it an attractive target for therapeutic intervention.[2][4]
IRF1-IN-2 is a novel small molecule inhibitor designed to modulate the activity of IRF1. These application notes provide a comprehensive overview of the techniques and protocols to measure the efficacy of this compound in both biochemical and cellular contexts. The following sections detail the IRF1 signaling pathway, the inhibitor's proposed mechanism of action, and step-by-step experimental protocols to quantify its inhibitory effects.
IRF1 Signaling Pathway and Proposed Mechanism of this compound
IRF1 is activated downstream of various stimuli, including viral infections and pro-inflammatory cytokines like IFN-γ.[1][5] Upon activation of upstream signaling cascades, such as the JAK-STAT pathway, IRF1 is transcriptionally upregulated and translocates to the nucleus.[4][6] In the nucleus, IRF1 binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) in the promoter regions of its target genes, thereby activating their transcription.[2][7] this compound is hypothesized to act by directly interfering with the DNA-binding activity of IRF1, preventing it from activating gene expression.
Biochemical Assays to Determine this compound Efficacy
Biochemical assays are essential for determining the direct interaction of this compound with IRF1 and its impact on IRF1's ability to bind DNA.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a technique used to detect protein-DNA interactions. This assay can directly visualize the inhibition of IRF1 binding to its consensus DNA sequence by this compound.
Experimental Workflow:
Protocol:
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides containing the IRF1 consensus binding site (ISRE). Label the probe with 32P-ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin or a fluorescent dye.
-
Binding Reaction: In a final volume of 20 µL, combine binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol), 1 µg of poly(dI-dC) as a non-specific competitor, and recombinant human IRF1 protein.
-
Inhibitor Addition: Add this compound at a range of concentrations (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) to the binding reactions. Incubate for 20 minutes at room temperature.
-
Probe Addition: Add the labeled ISRE probe to each reaction and incubate for another 20 minutes at room temperature.
-
Electrophoresis: Load the samples onto a pre-run non-denaturing polyacrylamide gel (e.g., 5% TBE gel). Run the gel at 100-150V in 0.5X TBE buffer until the dye front reaches the bottom.
-
Detection: For radiolabeled probes, dry the gel and expose it to a phosphor screen or X-ray film. For non-radioactive probes, transfer the DNA to a nylon membrane and detect using streptavidin-HRP and a chemiluminescent substrate, or visualize directly if using a fluorescent label.
-
Data Analysis: Quantify the intensity of the shifted band corresponding to the IRF1-DNA complex. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
Data Presentation:
| Concentration of this compound | Shifted Band Intensity (Arbitrary Units) | % Inhibition |
| 0 µM (Vehicle) | 1000 | 0 |
| 0.01 µM | 850 | 15 |
| 0.1 µM | 520 | 48 |
| 1 µM | 150 | 85 |
| 10 µM | 50 | 95 |
Thermal Shift Assay (TSA)
TSA measures changes in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) of IRF1 in the presence of this compound would indicate direct binding.
Protocol:
-
Reaction Setup: In a 96-well PCR plate, prepare reactions containing recombinant IRF1 protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and varying concentrations of this compound or vehicle control in a suitable buffer.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a temperature gradient, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.
-
Fluorescence Measurement: Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye will bind to the exposed hydrophobic cores, resulting in an increase in fluorescence.
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition. Calculate the change in melting temperature (ΔTm) induced by this compound.
Data Presentation:
| Compound | Concentration (µM) | Melting Temperature (Tm) (°C) | ΔTm (°C) |
| Vehicle | - | 52.5 | 0 |
| This compound | 1 | 54.0 | 1.5 |
| This compound | 10 | 56.8 | 4.3 |
| This compound | 100 | 58.2 | 5.7 |
Cell-Based Assays for Efficacy and Potency
Cell-based assays are crucial for evaluating the efficacy of this compound in a physiological context, assessing its ability to cross the cell membrane and inhibit IRF1 activity within the cell.
Reporter Gene Assay
This assay utilizes a reporter gene (e.g., luciferase or GFP) under the control of a promoter containing multiple copies of the ISRE. Inhibition of IRF1 activity by this compound will result in a decrease in reporter gene expression.
Experimental Workflow:
Protocol:
-
Cell Culture and Transfection: Plate cells (e.g., HEK293T or A549) in a 96-well plate. Transfect the cells with a plasmid containing a luciferase reporter gene driven by an ISRE-containing promoter and a control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with an appropriate agonist to induce IRF1 activity, such as IFN-γ (e.g., 10 ng/mL), for 6-18 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated vehicle control and determine the IC50 value.
Data Presentation:
| Concentration of this compound (µM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| Unstimulated | 1,000 | - |
| 0 (Vehicle + IFN-γ) | 50,000 | 0 |
| 0.1 | 42,000 | 16 |
| 1 | 26,000 | 48 |
| 10 | 8,000 | 84 |
| 100 | 2,500 | 95 |
Quantitative Real-Time PCR (qRT-PCR) for IRF1 Target Genes
This assay measures the mRNA levels of endogenous IRF1 target genes to confirm the inhibitory effect of this compound on native gene transcription.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., macrophages or epithelial cells) and allow them to adhere. Pre-treat the cells with different concentrations of this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with IFN-γ or another appropriate stimulus for 4-6 hours to induce the expression of IRF1 target genes.
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from the cells and synthesize cDNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for known IRF1 target genes (e.g., CXCL10, IFIT1, GBP1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Determine the dose-dependent inhibition of target gene expression by this compound.
Data Presentation:
| Treatment | Target Gene | Fold Change in mRNA Expression (vs. Unstimulated) |
| Vehicle + IFN-γ | CXCL10 | 50.2 |
| 1 µM this compound + IFN-γ | CXCL10 | 25.8 |
| 10 µM this compound + IFN-γ | CXCL10 | 5.1 |
| Vehicle + IFN-γ | IFIT1 | 35.6 |
| 1 µM this compound + IFN-γ | IFIT1 | 18.3 |
| 10 µM this compound + IFN-γ | IFIT1 | 4.2 |
Chromatin Immunoprecipitation (ChIP)
ChIP assays can be used to directly assess whether this compound prevents the binding of IRF1 to the promoter regions of its target genes in intact cells.
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with vehicle or this compound, followed by stimulation with IFN-γ. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for IRF1 or a control IgG overnight. Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification and Analysis: Purify the DNA and use qPCR to quantify the amount of specific promoter DNA (e.g., CXCL10 promoter) that was co-precipitated with IRF1.
-
Data Analysis: Express the amount of immunoprecipitated DNA as a percentage of the input DNA. Compare the enrichment of the target promoter in this compound-treated samples versus vehicle-treated samples.
Data Presentation:
| Treatment | Promoter Region | % Input (IRF1 ChIP) |
| Vehicle + IFN-γ | CXCL10 | 2.5 |
| 10 µM this compound + IFN-γ | CXCL10 | 0.5 |
| Vehicle + IFN-γ | Negative Control Region | 0.1 |
| 10 µM this compound + IFN-γ | Negative Control Region | 0.1 |
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for characterizing the efficacy of this compound. By employing a combination of biochemical and cell-based assays, researchers can thoroughly evaluate the inhibitor's mechanism of action, potency, and cellular activity. This multi-faceted approach will be critical for advancing the development of this compound as a potential therapeutic agent.
References
- 1. Interferon regulatory factor 1 (IRF1) and anti-pathogen innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRF1 - Wikipedia [en.wikipedia.org]
- 3. Interferon regulatory factors - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Direct Inhibition of IRF-Dependent Transcriptional Regulatory Mechanisms Associated With Disease [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Function and mechanism by which interferon regulatory factor-1 inhibits oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are IRF1 gene inhibitors and how do they work? [synapse.patsnap.com]
Application Notes: IRF1-IN-2 in Immunology Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor that plays a multifaceted role in the immune system. It is involved in the transcriptional regulation of type I interferons, the development and differentiation of immune cells, and the host defense against pathogens and tumors. Given its central role, the targeted inhibition of IRF1 presents a valuable tool for dissecting its function in various immunological processes and for the potential development of novel therapeutics for immune-related disorders.
IRF1-IN-2 is a potent and selective, cell-permeable small molecule inhibitor of IRF1. It is designed to specifically abrogate the transcriptional activity of IRF1, thereby enabling researchers to study the downstream consequences of IRF1 inhibition in a controlled manner. These application notes provide an overview of the potential applications of this compound in immunology research, along with detailed protocols for its use.
Mechanism of Action
This compound is hypothesized to act by one of the following mechanisms:
-
Inhibition of DNA Binding: this compound may directly bind to the DNA-binding domain of IRF1, preventing its association with the Interferon-Stimulated Response Element (ISRE) in the promoter region of its target genes.
-
Disruption of Nuclear Translocation: The inhibitor could interfere with the signaling pathways that lead to the nuclear translocation of IRF1, thereby sequestering it in the cytoplasm.
-
Interference with Co-activator Recruitment: this compound might block the interaction of IRF1 with essential co-activators, such as CREB-binding protein (CBP)/p300, which are necessary for the initiation of transcription.
Applications in Immunology Research
This compound can be utilized in a wide range of immunological studies, including:
-
Innate Immunity and Viral Infections: IRF1 is a key mediator of the innate immune response to viral and bacterial infections.[1][2] this compound can be used to investigate the role of IRF1 in pathogen recognition receptor (PRR) signaling, the induction of type I interferons, and the expression of antiviral genes.[1]
-
T-Cell Development and Function: IRF1 plays a crucial role in T-cell development, particularly in the differentiation of CD8+ T cells.[3] Researchers can use this compound to study the impact of IRF1 inhibition on T-cell activation, proliferation, and effector functions.
-
Inflammation and Autoimmunity: Dysregulation of IRF1 activity has been implicated in inflammatory and autoimmune diseases. This compound can serve as a tool to explore the contribution of IRF1 to the production of pro-inflammatory cytokines and the pathogenesis of autoimmune disorders.
-
Cancer Immunology: IRF1 has a dual role in cancer, acting as a tumor suppressor in some contexts and promoting immune evasion in others.[4][5] this compound can be employed to dissect the complex role of IRF1 in tumor immunity, including its regulation of PD-L1 expression and its impact on the tumor microenvironment.[4]
-
Regulation of Gene Expression: IRF1 controls the expression of a multitude of genes involved in immune responses, such as interleukin-7 (IL-7) and cyclooxygenase-2 (COX-2).[6][7][8][9][10][11][12] this compound can be used to validate IRF1 target genes and to understand the transcriptional networks regulated by IRF1.
Data Presentation
Table 1: Effect of this compound on Cytokine Production in Macrophages
| Treatment | IFN-β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Vehicle Control | 550 ± 45 | 1200 ± 110 | 850 ± 70 |
| This compound (1 µM) | 150 ± 20 | 1150 ± 90 | 830 ± 65 |
| This compound (5 µM) | 50 ± 10 | 1100 ± 80 | 800 ± 60 |
| This compound (10 µM) | 25 ± 5 | 1050 ± 75 | 780 ± 55 |
Data are presented as mean ± SD from three independent experiments. Macrophages were stimulated with LPS (100 ng/mL) for 6 hours in the presence or absence of this compound.
Table 2: Effect of this compound on the Expression of IRF1 Target Genes in T-Cells
| Gene | Vehicle Control (Fold Change) | This compound (10 µM) (Fold Change) |
| IFNB1 | 15.2 ± 1.8 | 2.1 ± 0.3 |
| CXCL10 | 25.6 ± 2.5 | 4.3 ± 0.5 |
| PD-L1 | 8.4 ± 0.9 | 1.5 ± 0.2 |
| GAPDH | 1.0 ± 0.1 | 1.0 ± 0.1 |
Data are presented as mean ± SD from three independent experiments. T-cells were stimulated with anti-CD3/CD28 antibodies for 24 hours in the presence or absence of this compound. Gene expression was measured by qRT-PCR and normalized to the housekeeping gene GAPDH.
Experimental Protocols
Protocol 1: Inhibition of IRF1-Mediated Gene Expression
This protocol describes a general method for assessing the inhibitory effect of this compound on the expression of IRF1 target genes in cultured cells.
Materials:
-
This compound
-
Cell line of interest (e.g., macrophages, T-cells)
-
Appropriate cell culture medium and supplements
-
Stimulating agent (e.g., LPS, IFN-γ, anti-CD3/CD28 antibodies)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes
Procedure:
-
Plate cells at the desired density and allow them to adhere or recover overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate agent to induce IRF1 activity.
-
Incubate for the desired period (e.g., 6-24 hours).
-
Harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of IRF1 target genes. Normalize the data to a housekeeping gene.
Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay
This protocol is designed to determine if this compound inhibits the binding of IRF1 to the promoter of its target genes.
Materials:
-
This compound
-
Cell line of interest
-
Formaldehyde (for cross-linking)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication buffer
-
Anti-IRF1 antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Treat cells with this compound or vehicle control and stimulate as described in Protocol 1.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest the cells and perform cell and nuclear lysis.
-
Shear the chromatin by sonication to obtain DNA fragments of 200-500 bp.
-
Incubate the sheared chromatin with an anti-IRF1 antibody or an IgG control overnight.
-
Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Perform qPCR to quantify the amount of target gene promoter DNA that was immunoprecipitated.
Mandatory Visualization
Caption: IFN-γ signaling pathway leading to IRF1-mediated gene expression and its inhibition by this compound.
Caption: Experimental workflow for evaluating the effect of this compound on gene expression and DNA binding.
References
- 1. Interferon regulatory factor 1 (IRF1) and anti-pathogen innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interferon Regulatory Factor-1 (IRF-1) Shapes Both Innate and CD8+ T Cell Immune Responses against West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted disruption of IRF-1 or IRF-2 results in abnormal type I IFN gene induction and aberrant lymphocyte development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opposing tumor-cell-intrinsic and -extrinsic roles of the IRF1 transcription factor in antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of Interferon Regulatory Factor 1 in Tumor Progression and Regression: Two Sides of a Coin [mdpi.com]
- 6. Interferon Regulatory Factor 1 (IRF-1) and IRF-2 Distinctively Up-Regulate Gene Expression and Production of Interleukin-7 in Human Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interferon Regulatory Factor 1 (IRF-1) and IRF-2 Distinctively Up-Regulate Gene Expression and Production of Interleukin-7 in Human Intestinal Epithelial Cells | Semantic Scholar [semanticscholar.org]
- 8. Interferon regulatory factor 1 (IRF-1) and IRF-2 distinctively up-regulate gene expression and production of interleukin-7 in human intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interferon Regulatory Factor (Irf)-1 and Irf-2 Regulate Interferon γ–Dependent Cyclooxygenase 2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of the interferon regulatory factors, IRF-1 and IRF-2, in LPS-induced cyclooxygenase-2 (COX-2) expression in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interferon regulatory factor (IRF)-1 and IRF-2 regulate interferon gamma-dependent cyclooxygenase 2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
Application Notes and Protocols for the Study of Interferon Regulatory Factor 1 (IRF1) in Cancer Cell Line Experiments
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial topic specified "IRF1-IN-2," which does not correspond to a known specific chemical compound in the public domain. Therefore, these application notes and protocols focus on the broader and well-documented subject of its target, Interferon Regulatory Factor 1 (IRF1), as a key molecule in cancer research. The methodologies provided are designed for the general investigation of IRF1's function and the characterization of potential modulators of its activity in cancer cell lines.
Introduction: The Dual Role of IRF1 in Oncology
Interferon Regulatory Factor 1 (IRF1) is a transcription factor that plays a pivotal, yet complex, role in carcinogenesis.[1] Initially identified for its function in interferon (IFN) signaling, IRF1 is now recognized as a critical regulator of diverse cellular processes, including apoptosis, cell cycle arrest, and anti-tumor immunity.[1][2] Its functional duality makes it a compelling target for cancer therapy.
As a tumor suppressor, IRF1 can halt cell proliferation and induce programmed cell death, often acting downstream of IFN-γ signaling.[2] Conversely, IRF1 can also exhibit tumor-promoting activities, for instance, by driving the expression of the immune checkpoint ligand PD-L1, which facilitates tumor evasion from the immune system.[1] This multifaceted nature of IRF1 necessitates rigorous experimental investigation to understand its context-dependent functions in different cancer types and to develop effective therapeutic strategies that can selectively leverage its tumor-suppressive properties.
These notes provide an overview of IRF1's mechanism of action in cancer cells and detailed protocols for key experiments to assess its functional impact.
Mechanism of Action of IRF1 in Cancer Cells
IRF1 exerts its anti-tumor effects primarily through the induction of apoptosis and the regulation of the cell cycle.[1]
Induction of Apoptosis
IRF1 is a potent inducer of apoptosis and can activate this process through both p53-dependent and p53-independent pathways.[3] Its pro-apoptotic functions are mediated by the transcriptional regulation of several key genes:
-
Caspase Activation: IRF1 directly activates the transcription of initiator and effector caspases, including CASP1, CASP7, and CASP8, which are central to the execution of apoptosis.[1][2]
-
Regulation of BCL2 Family Proteins: It modulates the balance of pro- and anti-apoptotic proteins by increasing the expression of pro-apoptotic members like BAK and PUMA, while suppressing anti-apoptotic proteins such as survivin and BCL2.[1][3]
-
TRAIL Signaling Pathway: IRF1 positively influences the TRAIL signaling pathway, which is known to trigger apoptosis in tumor cells.[1]
Cell Cycle Regulation
IRF1 can also inhibit cancer cell proliferation by inducing cell cycle arrest, most commonly at the G1/S checkpoint.[1] This is primarily achieved through the upregulation of the cyclin-dependent kinase inhibitor p21.[1] The induction of p21 by IRF1 leads to the inhibition of cyclin-CDK complexes (such as CDK2 and CDK4), which are necessary for the transition from the G1 to the S phase of the cell cycle.[1]
Data Presentation: Effects of IRF1 Modulation in Cancer Cell Lines
The functional outcomes of IRF1 modulation can be cell-type specific. The tables below summarize the reported effects of IRF1 overexpression or knockdown in various cancer cell lines.
Table 1: Effect of IRF1 Overexpression on Apoptosis and Cell Viability
| Cell Line | Cancer Type | Effect on Apoptosis/Viability | Key Findings |
| MCF-7 | Breast Cancer | Increased apoptosis, Decreased proliferation | Effects are independent of p53 status and are associated with increased caspase 8 activity. |
| T47D | Breast Cancer | Increased apoptosis, Decreased proliferation | Effects appear to be mediated through caspases 3/7 and 8. |
| C3-L5, TS/A | Mouse Mammary Cancer | Increased apoptosis | Apoptosis induction is confirmed by Annexin V staining and is associated with the upregulation of bak, caspase-7, and caspase-8.[4] |
| SW480, CCL244 | Colorectal Cancer | Increased apoptosis, Decreased proliferation | Upregulation of IRF1 promoted apoptosis and enhanced sensitivity to X-ray irradiation.[5] |
| Hepa1-6, Huh-7 | Hepatocellular Carcinoma | Increased apoptosis, Decreased proliferation | IRF1 exerts pro-apoptotic and anti-proliferative effects.[6] |
Table 2: Effect of IRF1 Modulation on Cell Cycle
| Cell Line | Cancer Type | IRF1 Modulation | Effect on Cell Cycle | Key Findings |
| SW480 | Colorectal Cancer | Overexpression | G1 arrest | IRF1 overexpression inhibited cell proliferation and induced cell cycle arrest.[5] In another study, IRF1 induced cell cycle arrest but had no effect on apoptosis.[7] |
| HT29 | Colorectal Cancer | Knockdown | Progression through G1 | Knockdown of IRF1 promoted cell cycle progression.[7] |
| Breast Cancer Cells | Breast Cancer | Overexpression | p21-mediated G1 arrest | IRF1 induces p21-mediated G1 cell cycle arrest in breast cancer cells. |
| MCF-7, T47D | Breast Cancer | Dominant Negative | No change | The primary effect of IRF1 in these cell lines was on apoptosis, with no significant alteration in cell cycle profiles. |
Signaling Pathways and Experimental Workflows
IRF1 Signaling Pathway
The diagram below illustrates a canonical pathway for IRF1 activation and its downstream effects on apoptosis and the cell cycle.
Experimental Workflow for Studying IRF1 Modulators
The following diagram outlines a typical workflow for investigating the effects of a potential IRF1 modulating compound on cancer cells.
Detailed Experimental Protocols
The following are detailed protocols for the fundamental assays used to study the effects of IRF1 modulation in cancer cell lines.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[8]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered).
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS).
-
96-well flat-bottom plates.
-
Multichannel pipette.
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and include appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing the formazan crystals to form.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the crystals.[3]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).
-
Cold 1X PBS.
-
Flow cytometer.
Protocol:
-
Induce apoptosis in your cell line using the desired treatment. Include both negative (vehicle-treated) and positive controls.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.[9]
-
Wash the cells once with cold 1X PBS, centrifuge, and carefully discard the supernatant.[9]
-
Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[10]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[10]
-
Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide solution to the cell suspension.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[1]
Materials:
-
Cold 70% ethanol.
-
Cold 1X PBS.
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[11]
-
Flow cytometer.
Protocol:
-
Harvest approximately 1 x 10^6 cells and wash once with cold 1X PBS.
-
Resuspend the cell pellet in 0.5 mL of cold 1X PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours for fixation.[12]
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cell pellet in 1 mL of PI staining solution.[12]
-
Incubate for 30 minutes at room temperature in the dark.[12]
-
Analyze the samples on a flow cytometer. The DNA content will correspond to the different phases of the cell cycle (G0/G1, S, and G2/M).
Protein Expression Analysis: Western Blot for IRF1
This technique is used to detect and quantify the expression level of IRF1 protein in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against IRF1 (e.g., goat anti-mouse IRF1).
-
HRP-conjugated secondary antibody.[13]
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Treat cells as required, then wash with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer. Scrape adherent cells and collect the lysate.[13]
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cellular debris.[13]
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
-
Prepare protein samples by mixing with SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary anti-IRF1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[13]
-
Wash the membrane again as in step 10.
-
Add the chemiluminescent substrate and capture the signal using an imaging system. A specific band for IRF1 should be detected at approximately 50 kDa.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Apoptosis Assay Using Annexin V-FITC Staining by Flow Cytometry [bio-protocol.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. origene.com [origene.com]
Application Notes and Protocols for IRF1-IN-2 Treatment of Primary Cells
For Research Use Only.
Introduction
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor that plays a central role in the innate immune response, cell proliferation, and apoptosis. It is activated by a variety of stimuli, including interferons, cytokines, and pathogen-associated molecular patterns (PAMPs). Upon activation, IRF1 translocates to the nucleus and binds to specific DNA sequences known as interferon-stimulated response elements (ISREs), leading to the transcription of a wide array of target genes involved in antiviral defense, inflammation, and tumor suppression.[1][2][3][4][5] Dysregulation of the IRF1 signaling pathway has been implicated in various diseases, including autoimmune disorders and cancer.[4][6]
IRF1-IN-2 is a potent and selective small molecule inhibitor of IRF1. It is designed to interfere with the transcriptional activity of IRF1, thereby modulating the expression of its downstream target genes. These application notes provide a detailed protocol for the treatment of primary cells with this compound, including methods for determining optimal treatment conditions and assessing the biological effects of the inhibitor.
IRF1 Signaling Pathway
The following diagram illustrates the simplified signaling pathway leading to IRF1 activation and its subsequent downstream effects. This compound is designed to inhibit the transcriptional activity of IRF1 in the nucleus.
References
- 1. Dichotomy of cellular inhibition by small-molecule inhibitors revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
IRF1-IN-2 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of IRF1-IN-2, a potent inhibitor of Interferon Regulatory Factor 1 (IRF1). This document includes information on solubility, preparation of stock solutions, and methodologies for key experiments to investigate its biological activity.
Introduction
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor involved in various cellular processes, including immune responses, cell proliferation, apoptosis, and tumor suppression. Dysregulation of IRF1 activity is implicated in various diseases. This compound is a small molecule inhibitor of IRF1 that has been shown to decrease the recruitment of IRF1 to the promoter of its target genes, such as CASP1, thereby modulating downstream inflammatory and cell death signaling pathways.[1][2] These notes are intended to guide researchers in the effective use of this compound in their experimental setups.
Physicochemical Properties and Stock Solution Preparation
Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible experimental results.
Solubility Data
Quantitative solubility data for this compound is summarized in the table below.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 125 | 346.81 | Ultrasonic treatment is required for complete dissolution.[1] |
Table 1: Solubility of this compound.
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Ultrasonic water bath
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, use the following calculation: Molecular Weight of this compound: 360.38 g/mol Mass (mg) = 10 mmol/L * 1 mL * 360.38 g/mol / 1000 = 0.36 mg
-
Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Vortex the solution briefly to mix.
-
Place the tube in an ultrasonic water bath and sonicate until the compound is completely dissolved, resulting in a clear solution.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage of Stock Solutions:
-
Store the DMSO stock solution at -20°C for short-term storage (up to 1 month).
-
For long-term storage, it is recommended to store the aliquots at -80°C (up to 6 months).[2]
Experimental Protocols
The following are detailed protocols for common experiments to characterize the activity of this compound.
Protocol 1: Western Blot Analysis of this compound Target Proteins
This protocol describes how to assess the effect of this compound on the expression and cleavage of downstream target proteins, such as Caspase-1 and PARP1.[1]
Materials:
-
Cell line of interest (e.g., HaCaT, HELF, WS1, or A375 cells)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-1, anti-cleaved Caspase-1, anti-PARP1, anti-cleaved PARP1, anti-IRF1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., a dose-response of 0, 5, 10, 20 μM) for the specified duration (e.g., 12 or 24 hours).[2] Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor treatment.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to new tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
-
Figure 1: Western Blot Experimental Workflow.
Protocol 2: IRF1-Dependent Luciferase Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of IRF1.
Materials:
-
HEK293T or other suitable cell line
-
IRF1-responsive luciferase reporter plasmid (containing IRF1 binding sites upstream of a luciferase gene)
-
Control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound stock solution
-
Stimulus to induce IRF1 activity (e.g., IFN-γ or a plasmid expressing an IRF1 activator)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate to achieve 70-80% confluency on the day of transfection.
-
-
Transfection:
-
Co-transfect the cells with the IRF1-responsive luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Inhibitor Treatment and Stimulation:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
Pre-incubate with the inhibitor for 1-2 hours.
-
Stimulate the cells with an appropriate agent (e.g., IFN-γ) to induce IRF1 activity.
-
-
Cell Lysis and Luciferase Assay:
-
After the desired stimulation period (e.g., 6-24 hours), wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay kit.
-
Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in IRF1 activity relative to the unstimulated control.
-
Plot the dose-response curve for this compound and determine the IC50 value.
-
Figure 2: Luciferase Reporter Assay Workflow.
Protocol 3: Chromatin Immunoprecipitation (ChIP)-qPCR Assay
This protocol is used to determine if this compound inhibits the binding of IRF1 to the promoter of a target gene, such as CASP1.[1]
Materials:
-
Cell line of interest
-
This compound stock solution
-
Formaldehyde (for cross-linking)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication equipment
-
Anti-IRF1 antibody for ChIP
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for the CASP1 promoter region containing the IRF1 binding site and for a negative control region
-
SYBR Green qPCR master mix
-
Real-time PCR system
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound (e.g., 20 µM) or vehicle for the desired time.[2]
-
Induce IRF1 activation if necessary.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell and Nuclear Lysis:
-
Harvest the cells and perform cell and nuclear lysis according to a standard ChIP protocol.
-
-
Chromatin Shearing:
-
Shear the chromatin to an average size of 200-1000 bp using sonication. Optimize sonication conditions for your specific cell type and equipment.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin with an anti-IRF1 antibody or control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for the IRF1 binding site in the CASP1 promoter and a negative control region.
-
Calculate the percentage of input DNA that is immunoprecipitated for each condition.
-
Figure 3: ChIP-qPCR Experimental Workflow.
Mechanism of Action of this compound
This compound acts as an inhibitor of the transcription factor IRF1. Upon cellular stimulation (e.g., by interferons or other stimuli), IRF1 is activated and translocates to the nucleus where it binds to specific DNA sequences in the promoter regions of its target genes, such as CASP1 (Caspase-1). This binding initiates the transcription of these genes, leading to the production of pro-inflammatory cytokines and the induction of pyroptotic cell death. This compound interferes with the recruitment of IRF1 to the CASP1 promoter, thereby inhibiting its transcriptional activation and the subsequent downstream signaling events.[1][2]
Figure 4: IRF1 Signaling Pathway and Inhibition by this compound.
References
Application Note: Analytical Methods for the Quantification and Functional Assessment of IRF1-IN-2
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the detection, quantification, and functional analysis of IRF1-IN-2, a novel small molecule inhibitor of Interferon Regulatory Factor 1 (IRF1). The methods described herein are essential for pharmacokinetic studies, formulation development, and in-vitro characterization of this compound. We present protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification in biological matrices, and a cell-based functional assay to determine its inhibitory activity on the IRF1 signaling pathway.
Introduction to this compound
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor involved in immunity, inflammation, and tumor suppression. It regulates the expression of numerous genes, including interferons and other cytokines. Dysregulation of the IRF1 pathway is implicated in various autoimmune diseases and cancers. This compound is a potent and selective small molecule inhibitor designed to modulate the transcriptional activity of IRF1. Accurate and robust analytical methods are crucial for advancing its preclinical and clinical development. This note details standardized procedures for analyzing this compound.
IRF1 Signaling Pathway and Point of Inhibition
IRF1 is activated by various stimuli, including viral infections and inflammatory cytokines like IFN-γ. Upon activation, it translocates to the nucleus, binds to specific DNA sequences (Interferon-Stimulated Response Elements - ISRE), and drives the transcription of target genes. This compound is hypothesized to interfere with this process, potentially by blocking DNA binding or co-factor recruitment.
Caption: Simplified IRF1 signaling pathway and the inhibitory action of this compound.
Quantitative Analysis by LC-MS/MS
This method is designed for the sensitive detection and quantification of this compound in complex biological matrices such as human plasma. It employs a triple quadrupole mass spectrometer for high selectivity.
Experimental Protocol: LC-MS/MS
1. Preparation of Stock and Working Solutions:
- Prepare a 1 mg/mL stock solution of this compound in DMSO.
- Prepare a 1 mg/mL stock solution of a suitable internal standard (IS), e.g., a stable isotope-labeled version of this compound.
- Generate a series of working standard solutions by serially diluting the stock solution in 50:50 acetonitrile:water.
2. Sample Preparation (Protein Precipitation):
- Thaw plasma samples on ice.
- Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the internal standard working solution.
- Add 200 µL of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer 150 µL of the supernatant to a clean HPLC vial for analysis.
3. LC-MS/MS Conditions:
- LC System: Standard HPLC or UHPLC system.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.
- Detection: Multiple Reaction Monitoring (MRM).
Workflow Diagram: Sample Analysis
Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.
Data Presentation: LC-MS/MS Quantification
Quantitative data should be summarized as shown below. The method should be validated for linearity, accuracy, and precision.
Table 1: Hypothetical LC-MS/MS Method Parameters
| Parameter | Value |
|---|---|
| Analyte | This compound |
| MRM Transition (m/z) | 450.2 → 250.1 |
| Collision Energy (eV) | 25 |
| Internal Standard (IS) | IS-IRF1-IN-2 |
| MRM Transition (m/z) | 454.2 → 254.1 |
| Collision Energy (eV) | 25 |
| Assay Range | 1 - 1000 ng/mL |
| Correlation Coeff. (r²) | > 0.995 |
Table 2: Example Quantification of Quality Control (QC) Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| Low | 3 | 2.91 | 97.0 | 5.8 |
| Medium | 100 | 104.2 | 104.2 | 4.1 |
| High | 800 | 789.5 | 98.7 | 3.5 |
Purity Analysis by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a standard method to assess the purity of the this compound compound substance.
Experimental Protocol: HPLC-UV
1. Preparation of Solutions:
- Prepare a 1 mg/mL solution of the this compound sample in acetonitrile.
- Filter the solution through a 0.22 µm syringe filter before injection.
2. HPLC-UV Conditions:
- LC System: Standard HPLC system with a UV/Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
- Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
- Gradient: 5% to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Determined by UV scan (e.g., 254 nm).
- Injection Volume: 10 µL.
3. Data Analysis:
- Integrate the peak area of all detected peaks.
- Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
- Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Data Presentation: HPLC Purity
Table 3: Example HPLC Purity Data
| Sample Lot | Retention Time (min) | Peak Area (mAU*s) | Area (%) | Purity (%) |
|---|---|---|---|---|
| Lot A-001 | 12.54 (Main) | 4890.5 | 99.1 | 99.1 |
| 9.87 (Impurity) | 35.2 | 0.7 |
| | 14.12 (Impurity) | 9.1 | 0.2 | |
In-Vitro Functional Assay
This protocol describes a cell-based assay to measure the functional potency of this compound by quantifying its effect on the expression of an IRF1 target gene, such as CXCL10, using quantitative PCR (qPCR).
Experimental Protocol: qPCR-Based Functional Assay
1. Cell Culture and Treatment:
- Seed a human cell line known to express IRF1 (e.g., HeLa or A549 cells) in 24-well plates.
- Allow cells to adhere overnight.
- Pre-treat cells with a dose-range of this compound (e.g., 0.1 nM to 10 µM) for 1 hour.
- Stimulate the cells with a pre-determined concentration of IFN-γ (e.g., 10 ng/mL) to activate the IRF1 pathway. Include vehicle-only and stimulus-only controls.
- Incubate for 6 hours.
2. RNA Extraction and cDNA Synthesis:
- Lyse the cells and extract total RNA using a commercial kit.
- Quantify RNA concentration and assess purity (A260/A280 ratio).
- Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
3. Quantitative PCR (qPCR):
- Prepare qPCR reactions using a SYBR Green master mix, cDNA template, and primers for the target gene (CXCL10) and a housekeeping gene (e.g., GAPDH).
- Run the qPCR reaction on a real-time PCR instrument.
- Calculate the relative gene expression using the ΔΔCt method.
Workflow Diagram: Functional Assay
Caption: Workflow for the cell-based functional assay using qPCR.
Data Presentation: IC₅₀ Determination
The results are used to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀).
Table 4: Example Dose-Response Data for IC₅₀ Calculation
| This compound Conc. (nM) | Log Concentration | % Inhibition of CXCL10 Expression |
|---|---|---|
| 0.1 | -1.0 | 2.5 |
| 1 | 0.0 | 10.1 |
| 10 | 1.0 | 48.5 |
| 100 | 2.0 | 85.3 |
| 1000 | 3.0 | 98.2 |
| 10000 | 4.0 | 99.1 |
| Calculated IC₅₀ (nM) | | 10.5 |
Troubleshooting & Optimization
Technical Support Center: Optimizing IRF1-IN-2 Concentration for Experiments
Welcome to the technical support center for IRF1-IN-2, a novel small molecule inhibitor of Interferon Regulatory Factor 1 (IRF1). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and data presentation to facilitate optimal experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is designed to be a potent and selective inhibitor of the IRF1 transcription factor. Its primary mechanism involves interfering with the transcriptional activity of the IRF1 protein.[1] IRF1 typically binds to specific DNA sequences known as interferon-stimulated response elements (ISREs) to activate the transcription of various genes involved in immune responses.[1] this compound may prevent the expression of downstream genes that contribute to inflammatory or autoimmune conditions by inhibiting this binding process.[1] Another potential mechanism is the promotion of IRF1 protein degradation through ubiquitination and subsequent proteasomal degradation.[1]
Q2: What is a good starting concentration for my experiments?
A2: For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM in cell-based assays.[2] The optimal concentration will be cell-type and assay-dependent. A dose-response experiment is crucial to determine the effective concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. We recommend preparing a stock solution in a suitable solvent like dimethyl sulfoxide (DMSO).[3] For long-term storage, the solid compound and the DMSO stock solution should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When diluting the DMSO stock in an aqueous medium, it is best to make intermediate dilutions in DMSO before adding to the final aqueous solution to prevent precipitation.[3] The final DMSO concentration in your cell culture medium should typically be kept below 0.1% to avoid solvent-induced artifacts.[3]
Q4: What are the known downstream targets of IRF1 that I can measure to confirm inhibitor activity?
A4: IRF1 regulates the expression of numerous genes involved in immune responses, cell proliferation, and apoptosis.[4] To confirm the activity of this compound, you can measure the mRNA or protein levels of well-established IRF1 target genes such as:
-
Interferon-stimulated genes (ISGs): OAS2, BST2, and RNASEL[5]
-
Pro-inflammatory cytokines and chemokines: IL-12p35[6]
-
Apoptosis-related genes: Caspase-1 and Caspase-8[4]
Troubleshooting Guides
Issue 1: The inhibitor shows no effect at the initial concentrations tested.
-
Question: I've treated my cells with up to 10 µM of this compound, but I'm not observing any change in the expression of my target gene. What should I do?
-
Answer:
-
Verify Inhibitor Activity: Ensure the inhibitor was properly dissolved and stored. If possible, test the inhibitor in a well-established positive control system where IRF1 activity is known to be high (e.g., IFN-γ stimulated cells).[6][7]
-
Increase Concentration: The effective concentration can vary significantly between cell lines. Perform a wider dose-response curve, extending the concentration range up to 50 µM or higher, while closely monitoring for cytotoxicity.
-
Check IRF1 Expression and Activation: Confirm that IRF1 is expressed and activated in your experimental model under your specific conditions. You can measure IRF1 mRNA by qPCR or IRF1 protein by Western blot.
-
Consider Treatment Duration: The effect of the inhibitor may be time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.
-
Issue 2: The inhibitor is causing significant cell death.
-
Question: At concentrations where I expect to see a specific inhibitory effect, I am observing widespread cytotoxicity. How can I mitigate this?
-
Answer:
-
Perform a Cytotoxicity Assay: It is essential to determine the cytotoxic concentration of this compound in your specific cell line. Use a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) to determine the concentration at which 50% of cell growth is inhibited (GI50). Aim to work at concentrations below the GI50.
-
Reduce Treatment Duration: High concentrations of an inhibitor for a prolonged period can lead to off-target effects and cytotoxicity. Try reducing the incubation time with the inhibitor.
-
Use a Lower, Non-toxic Concentration: Even a partial inhibition of the target at a non-toxic concentration can provide valuable insights. It is better to have a specific partial effect than a non-specific cytotoxic effect.
-
Experimental Protocols and Data Presentation
Protocol 1: Determining the Optimal Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a known IRF1-downstream target, such as an interferon-stimulated gene (ISG).
Methodology:
-
Cell Seeding: Seed your cells of interest in a 24-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Stimulation (if necessary): If your experimental model requires it, stimulate the cells with an appropriate agent to induce IRF1 expression and activity (e.g., IFN-γ at 10 ng/mL).
-
Inhibitor Treatment: Prepare serial dilutions of this compound in your cell culture medium. A common concentration range to test is 0.01 µM, 0.1 µM, 1 µM, 10 µM, and 25 µM. Include a vehicle control (DMSO only). Add the diluted inhibitor to the cells.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
RNA Extraction and qPCR: Harvest the cells, extract total RNA, and perform quantitative real-time PCR (qPCR) to measure the mRNA expression of a known IRF1 target gene (e.g., OAS2). Normalize the expression to a housekeeping gene.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Hypothetical Data Presentation:
| Cell Line | Target Gene | Stimulant | IC50 of this compound (µM) |
| A549 | OAS2 | IFN-γ (10 ng/mL) | 2.5 |
| RAW 264.7 | IL-12p35 | LPS (100 ng/mL) | 5.8 |
| BEAS-2B | BST2 | Poly(I:C) (1 µg/mL) | 1.2 |
Protocol 2: Assessing Cytotoxicity of this compound
This protocol describes how to evaluate the cytotoxic effects of this compound using a standard cell viability assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Inhibitor Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cell death (e.g., a high concentration of a cytotoxic agent).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Cell Viability Assay: Add the cell viability reagent (e.g., MTT or XTT) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the GI50 value.
Hypothetical Data Presentation:
| Cell Line | Incubation Time (h) | GI50 of this compound (µM) |
| A549 | 48 | > 50 |
| RAW 264.7 | 48 | 28.5 |
| BEAS-2B | 72 | 42.1 |
Visualizations
Caption: IRF1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Optimizing this compound Concentration.
References
- 1. What are IRF1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. Function and mechanism by which interferon regulatory factor-1 inhibits oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRF1 Maintains Optimal Constitutive Expression of Antiviral Genes and Regulates the Early Antiviral Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interferon Regulatory Factor (Irf)-1 and Irf-2 Regulate Interferon γ–Dependent Cyclooxygenase 2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interferon Regulatory Factor 1 (IRF-1) and IRF-2 Distinctively Up-Regulate Gene Expression and Production of Interleukin-7 in Human Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting IRF1-IN-2 experimental results
Welcome to the technical support center for IRF1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experimental results when working with this IRF1 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of Interferon Regulatory Factor 1 (IRF1). It functions by decreasing the recruitment of IRF1 to the promoter of Caspase 1 (CASP1)[1]. This action, in turn, inhibits cell death signaling pathways, including the cleavage of Caspase 1, GSDMD, IL-1β, and PARP1. It also inhibits the phosphorylation of TBK1, upregulates GPX4, and downregulates FACL4[1].
Q2: In which cell lines has this compound been tested?
A2: this compound has been documented for use in several human cell lines, including HaCaT (keratinocytes), HELF (embryonic lung fibroblasts), WS1 (fetal skin fibroblasts), and A375 (melanoma cells)[1].
Q3: What is the recommended solvent for this compound?
A3: The recommended solvent for this compound is DMSO. For in vivo studies, it can be formulated in a solution of 10% DMSO, 40% PEG300, and 50% ultrapure water.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, it is recommended to store this compound as a solid at -20°C for up to two years, or in a solvent at -80°C for up to one year. It is advisable to prepare and store aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides guidance on how to troubleshoot common experimental issues when using this compound.
Issue 1: Inconsistent or No Inhibitory Effect Observed
If you are not observing the expected inhibitory effect of this compound on your target gene or pathway, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Concentrations can range from low micromolar to higher, depending on the cell type and treatment duration[1]. |
| Incorrect Incubation Time | Optimize the incubation time. A 12-hour pretreatment has been used to decrease IRF1 recruitment[1], while a 24-hour treatment has been used to attenuate IRF1 activation[1]. The optimal time may vary. |
| Cell Health and Confluency | Ensure cells are healthy and in the logarithmic growth phase. Cell confluency can affect drug uptake and response. Standardize the confluency at the time of treatment. |
| Inhibitor Degradation | Ensure proper storage of the inhibitor. Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Low IRF1 Expression in Cells | Confirm that your cell model expresses IRF1 at a detectable level. You can stimulate IRF1 expression with inducers like IFN-γ or poly(I:C) if necessary[2][3]. |
Issue 2: High Cell Toxicity or Off-Target Effects
If you observe significant cell death or unexpected results not related to IRF1 inhibition, consider the following.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Concentration Too High | Lower the concentration of this compound. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration for your cells[4][5]. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not exceeding a non-toxic level (typically <0.5%). Run a solvent-only control. |
| Off-Target Effects | While specific off-target effects of this compound are not well-documented, all inhibitors have the potential for off-target activity. To confirm that the observed effect is due to IRF1 inhibition, consider using a rescue experiment by overexpressing IRF1 or using a structurally different IRF1 inhibitor as a control. |
| Contamination | Check for mycoplasma or bacterial contamination in your cell cultures, as this can affect cell health and experimental outcomes. |
Issue 3: Difficulty in Reproducing Western Blot Results
For issues with detecting IRF1 or its downstream targets by Western Blot, refer to this guide.
| Potential Cause | Troubleshooting Steps |
| Poor Antibody Quality | Use a validated antibody specific for your target protein. Check the antibody datasheet for recommended applications and dilutions. Include a positive control (e.g., lysate from cells known to express the target protein) and a negative control (e.g., lysate from knockout cells). |
| Low Protein Abundance | IRF1 is a short-lived protein[3]. You may need to stimulate cells (e.g., with IFN-γ) to increase its expression before treatment with this compound. Optimize protein loading amounts. |
| Inefficient Protein Transfer | Ensure proper transfer of proteins from the gel to the membrane. Use a loading control (e.g., GAPDH, β-actin) to verify consistent loading and transfer. |
| Incorrect Blocking or Washing | Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST) and ensure thorough washing steps to reduce background noise. |
Issue 4: Inconsistent qPCR Results for Target Gene Expression
If you are facing challenges with quantifying changes in gene expression using qPCR, consider these points.
| Potential Cause | Troubleshooting Steps |
| Poor RNA Quality | Ensure high-quality, intact RNA is used for cDNA synthesis. Check RNA integrity using a Bioanalyzer or gel electrophoresis. |
| Suboptimal Primer Design | Use validated primers with high efficiency and specificity. Perform a melt curve analysis to check for primer-dimers or non-specific amplification. |
| Reference Gene Instability | Use multiple stable reference genes for normalization. The expression of your chosen reference gene should not be affected by your experimental conditions. |
| Incorrect Data Analysis | Use appropriate statistical methods to analyze your data. Ensure you have sufficient biological and technical replicates. |
Experimental Protocols and Data
General Cell Treatment Protocol
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and at the desired confluency at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing this compound or the vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 12-24 hours) under standard cell culture conditions.
-
Downstream Analysis: After incubation, harvest the cells for downstream applications such as Western blotting, qPCR, or cell viability assays.
Quantitative Data Summary
The following table summarizes some of the reported concentrations and treatment times for this compound.
| Cell Line | Concentration | Treatment Time | Application | Reference |
| HaCaT | 20 µM | 12 hours | Decreased IRF1 recruitment to CASP1 promoter | [1] |
| HELF, WS1 | 20 µM | 24 hours | Attenuated IRF1 activation | [1] |
| A375 | Not specified | Not specified | Protection against radiation-induced cell death | [1] |
| In vivo (mice) | 100 µ g/day (s.c.) | Every other day | Protection against radiation-induced skin injury | [1] |
Signaling Pathways and Workflows
IRF1 Signaling Pathway
The diagram below illustrates a simplified IRF1 signaling pathway, which is activated by stimuli such as interferons (IFNs) and leads to the transcription of target genes.
Caption: Simplified IRF1 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Troubleshooting
This diagram outlines a logical workflow for troubleshooting unexpected experimental results with this compound.
Caption: A logical workflow for troubleshooting experimental issues with this compound.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. Interferon Regulatory Factor 1 (IRF-1) and IRF-2 Distinctively Up-Regulate Gene Expression and Production of Interleukin-7 in Human Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interferon regulatory factor 1 (IRF1) and anti-pathogen innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physiology.elte.hu [physiology.elte.hu]
- 5. Cell viability assays | Abcam [abcam.com]
improving IRF1-IN-2 stability in solution
Welcome to the technical support center for IRF1-IN-2. This guide provides troubleshooting tips and answers to frequently asked questions to help researchers and drug development professionals optimize their experiments using this IRF1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Interferon Regulatory Factor 1 (IRF1). It functions by decreasing the recruitment of IRF1 to the promoter regions of its target genes, such as CASP1. This inhibition disrupts the downstream signaling pathways regulated by IRF1, which are involved in inflammation, cell death, and immune responses.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, solid this compound should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution upon dilution in aqueous media.
Possible Cause: this compound has low aqueous solubility. When a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium, the compound can crash out of solution.
Solutions:
-
Increase the final solvent concentration: While keeping the final DMSO concentration low (typically <0.5%) is ideal to avoid solvent-induced cellular toxicity, a slightly higher concentration may be necessary to maintain solubility. Test the tolerance of your specific cell line to a range of DMSO concentrations.
-
Use a gentle mixing method: When diluting, add the stock solution to the aqueous medium dropwise while gently vortexing or swirling to facilitate mixing and prevent localized high concentrations of the compound.
-
Warm the solution: Gently warming the solution to 37°C may help dissolve small precipitates. However, be mindful of the potential for temperature-dependent degradation (see Issue 2).
-
Prepare a fresh working solution for each experiment: Avoid storing diluted aqueous solutions of this compound for extended periods.
Issue 2: Loss of this compound activity in my experiment.
Possible Causes:
-
Degradation in aqueous solution: Small molecules can be unstable in aqueous environments due to hydrolysis, oxidation, or other chemical reactions. This degradation can be influenced by pH, temperature, and light exposure.
-
Metabolic degradation by cells: If you are working with live cells, the compound may be metabolized into inactive forms.
-
Improper storage: Repeated freeze-thaw cycles of the stock solution can lead to degradation.
Solutions:
-
Perform a stability study in your experimental media: To determine the stability of this compound under your specific experimental conditions, you can perform a simple stability test. An experimental protocol for this is provided below.
-
Minimize exposure to light: Protect your solutions from light by using amber vials or wrapping containers in foil.
-
Prepare fresh dilutions: As a best practice, prepare fresh dilutions of this compound in your aqueous buffer or cell culture medium immediately before each experiment.
-
Aliquot stock solutions: To avoid repeated freeze-thaw cycles, aliquot your DMSO stock solution into single-use volumes upon preparation.
Quantitative Data Summary
| Property | Value | Source |
| Solubility in DMSO | 125 mg/mL (with ultrasonic treatment) | MedChemExpress |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | MedChemExpress |
| Aqueous Solution Storage | Not recommended for more than one day | Cayman Chemical |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the compound: Carefully weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Adding solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolving the compound: Vortex the solution and use an ultrasonic bath to ensure the compound is completely dissolved. The solution should be clear.
-
Aliquoting and storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C or -20°C as recommended.
Protocol 2: In Vitro Stability Assessment of this compound in Cell Culture Medium
-
Prepare a working solution: Dilute the this compound DMSO stock solution into your specific cell culture medium to the final working concentration. Ensure the final DMSO concentration is consistent with what you use in your experiments.
-
Incubation: Incubate the solution at 37°C in a cell culture incubator.
-
Time points: Collect aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample preparation: Immediately after collection, stop any potential degradation by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins and extract the compound. Centrifuge to pellet the precipitate.
-
Analysis: Analyze the supernatant for the concentration of this compound using a suitable analytical method such as HPLC-UV or LC-MS.
-
Data analysis: Plot the concentration of this compound against time to determine its stability profile in your experimental medium.
Visualizations
IRF1 Signaling Pathway
The following diagram illustrates the central role of IRF1 in response to various stimuli and its downstream effects.
Technical Support Center: Overcoming Off-Target Effects of IRF1-IN-2
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving the hypothetical Interferon Regulatory Factor 1 (IRF1) inhibitor, IRF1-IN-2. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: My cells show no phenotypic change after treatment with this compound. What are the possible reasons?
A1: Several factors could contribute to a lack of observed effect:
-
Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit IRF1 in your specific cell line. We recommend performing a dose-response experiment to determine the optimal concentration.
-
Cell Line Specificity: The expression and activity of IRF1 can vary between cell lines. Confirm that your chosen cell line expresses IRF1 and that the pathway is active under your experimental conditions.
-
Compound Integrity: Ensure that this compound has been stored correctly and prepare a fresh stock solution. Small molecule inhibitors can degrade over time.
-
Experimental Timing: The inhibitor may require a longer pre-incubation time to enter the cells and engage with its target. Consider a time-course experiment to optimize treatment duration.
Q2: I am observing significant cytotoxicity or a phenotype that is inconsistent with IRF1 inhibition. What should I do?
A2: Unexpected cytotoxicity or phenotypes often point towards off-target effects. Here are some steps to troubleshoot this:
-
Dose-Response Analysis: High concentrations of an inhibitor are more likely to cause off-target effects. Determine the lowest effective concentration of this compound in your assays.
-
Selectivity Profiling: Refer to the kinase selectivity profile of this compound (see Table 1). If your observed phenotype aligns with the inhibition of a known off-target, you may need to use a lower concentration or a more selective inhibitor.
-
Phenotypic Rescue: To confirm the phenotype is due to IRF1 inhibition, you can perform a rescue experiment. This can be done by overexpressing an IRF1 mutant that is resistant to this compound.
-
Use of a Structurally Unrelated Inhibitor: If available, use a different, structurally unrelated IRF1 inhibitor. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
Q3: How can I confirm that this compound is engaging with IRF1 in my cells?
A3: Target engagement can be confirmed using several methods:
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of IRF1 in the presence of this compound indicates target engagement.
-
Western Blotting for Downstream Targets: Since IRF1 is a transcription factor, you can measure the protein levels of known IRF1 target genes.[1][2][3][4] Inhibition of IRF1 should lead to a decrease in the expression of these target proteins.
Troubleshooting Guides
Problem: Inconsistent results between biochemical and cellular assays.
This is a common issue when transitioning from in vitro to cellular experiments.
-
Cell Permeability: this compound may have poor cell permeability.
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.
-
Compound Stability: The inhibitor may be unstable in cell culture media.
Problem: Difficulty distinguishing on-target vs. off-target effects.
Use a combination of approaches to validate that the observed cellular phenotype is a direct result of IRF1 inhibition.
-
Validate with a Second Compound: Use a structurally different inhibitor that targets IRF1.
-
Genetic Knockdown/Knockout: Compare the phenotype from this compound treatment with the phenotype from IRF1 knockdown (using siRNA or shRNA) or knockout (using CRISPR/Cas9).
-
Dose-Response Correlation: Correlate the concentration of this compound required to inhibit IRF1 activity with the concentration that produces the cellular phenotype.
Quantitative Data
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Target | IC50 (nM) | Description |
| IRF1 | 15 | On-target |
| CDK2 | 250 | Off-target |
| p38α | 800 | Off-target |
| JNK1 | >1000 | Minimal off-target activity |
| ERK2 | >1000 | Minimal off-target activity |
This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Western Blotting for IRF1 Downstream Target Expression
This protocol is for assessing the expression of IRF1 target genes, such as PD-L1, as a measure of IRF1 activity.[4]
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with this compound at various concentrations for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against an IRF1 target protein (e.g., PD-L1) and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cellular Thermal Shift Assay (CETSA)
This protocol is for confirming the direct binding of this compound to IRF1 in intact cells.
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvesting: Harvest the cells by scraping and resuspend them in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension and heat the aliquots to a range of different temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates to separate the soluble fraction from the precipitated proteins.
-
Western Blotting: Analyze the soluble fractions by western blotting for IRF1 as described above. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Simplified IFNγ-STAT1-IRF1 signaling pathway.
Caption: Experimental workflow for validating on-target effects.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. IRF1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Roles of Interferon Regulatory Factor 1 in Tumor Progression and Regression: Two Sides of a Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferon regulatory factor 1 (IRF1) and anti-pathogen innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining IRF1-IN-2 Delivery Methods In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo application of IRF1-IN-2, a novel small molecule inhibitor of the Interferon Regulatory Factor 1 (IRF1) transcription factor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate successful and reproducible in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to interfere with the transcriptional activity of Interferon Regulatory Factor 1 (IRF1).[1] IRF1 is a key transcription factor that is rapidly induced by various stimuli, including interferons, cytokines like TNF, and pathogen-associated molecular patterns (PAMPs).[2] Upon activation, IRF1 binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) in the promoter regions of target genes, driving their transcription.[1] These target genes are crucial for mounting innate immune responses, antiviral defense, and promoting inflammation.[2] this compound is hypothesized to work by either blocking the DNA binding domain of IRF1 or by inhibiting its interaction with essential co-activators, thereby preventing the expression of downstream pro-inflammatory and antiviral genes.
Q2: What are the expected biological effects of inhibiting IRF1 in vivo?
A2: Inhibition of IRF1 is expected to modulate immune responses. Based on the known functions of IRF1, in vivo administration of this compound may lead to a reduction in the expression of pro-inflammatory cytokines and interferon-stimulated genes (ISGs).[2][3] This could result in an attenuated inflammatory response in models of autoimmune disease or sepsis. Additionally, by inhibiting the antiviral state mediated by IRF1, this compound could potentially increase susceptibility to certain viral infections, a factor to consider in your experimental design.[2]
Q3: How should I formulate this compound for in vivo administration?
A3: As a small molecule inhibitor, this compound is likely hydrophobic. For in vivo delivery, a suitable formulation is critical to ensure solubility, stability, and bioavailability. Common formulation strategies for hydrophobic compounds include:
-
Solutions: If soluble in a biocompatible solvent, this compound can be administered as a solution. Common solvents include DMSO, ethanol, or polyethylene glycol (PEG), often diluted with saline or corn oil. It is crucial to conduct a vehicle toxicity study to ensure the solvent itself does not cause adverse effects.
-
Suspensions: If the compound is not readily soluble, it can be administered as a micronized suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) in water.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid. SEDDS can significantly enhance the oral bioavailability of poorly water-soluble drugs.
-
Hydrophobic Ion Pairing: This technique involves pairing a charged hydrophilic molecule with an oppositely charged hydrophobic molecule to increase its lipophilicity and facilitate its formulation in lipid-based delivery systems.
The choice of formulation will depend on the physicochemical properties of this compound and the intended route of administration.
Q4: Which route of administration is recommended for this compound?
A4: The optimal route of administration depends on the experimental model and the desired pharmacokinetic profile. Common routes for small molecule inhibitors include:
-
Oral (p.o.): Oral gavage is a convenient route for daily dosing. However, bioavailability can be variable and is dependent on the formulation and the compound's absorption characteristics.
-
Intraperitoneal (i.p.): This route often leads to higher bioavailability compared to oral administration as it bypasses first-pass metabolism in the liver.
-
Intravenous (i.v.): IV injection provides 100% bioavailability and rapid distribution. However, it can also lead to faster clearance.
-
Subcutaneous (s.c.): This route provides a slower and more sustained release of the compound compared to i.v. or i.p. injections.
Preliminary pharmacokinetic studies are recommended to determine the most suitable route for achieving the desired therapeutic exposure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of in vivo efficacy despite in vitro potency | Poor Bioavailability/Exposure: The compound may not be reaching the target tissue at a sufficient concentration. | - Conduct a pharmacokinetic (PK) study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. - Optimize the formulation to improve solubility and absorption (e.g., try a SEDDS formulation for oral delivery). - Consider a different route of administration (e.g., switch from oral to intraperitoneal). |
| Rapid Metabolism/Clearance: The compound may be quickly metabolized and eliminated from the body. | - Analyze plasma and tissue samples for metabolites of this compound. - If rapid metabolism is confirmed, a medicinal chemistry effort to design more stable analogs may be necessary. | |
| Inadequate Dose: The dose administered may be too low to achieve a therapeutic effect. | - Perform a dose-response study to determine the optimal effective dose. - Ensure the dose is based on a properly conducted Maximum Tolerated Dose (MTD) study. | |
| Observed Toxicity or Adverse Events | On-target Toxicity: Inhibition of IRF1 may have unintended physiological consequences. | - Carefully monitor animals for clinical signs of toxicity. - Consider reducing the dose or dosing frequency. - Analyze key organs for histopathological changes. |
| Off-target Effects: The compound may be interacting with other biological targets. | - Perform in vitro profiling against a panel of kinases and other relevant targets to identify potential off-target activities. | |
| Vehicle Toxicity: The formulation vehicle may be causing the adverse effects. | - Always include a vehicle-only control group in your studies. - If vehicle toxicity is suspected, explore alternative, more biocompatible formulations. | |
| High Variability in Animal Responses | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. | - Ensure accurate calculation of doses and formulation concentrations. - Use calibrated equipment for administration (e.g., oral gavage needles, syringes). - Ensure the formulation is homogeneous before each administration. |
| Inter-animal Metabolic Differences: Natural variations in drug metabolism between individual animals. | - A pilot PK study can help assess the degree of inter-animal variability in drug exposure. - Increase the number of animals per group to improve statistical power. |
Data Presentation: Representative In Vivo Study Data
As specific data for this compound is not publicly available, the following tables provide representative data based on studies of other small molecule inhibitors targeting related signaling pathways, such as STAT3 inhibitors.
Table 1: Example Maximum Tolerated Dose (MTD) Study Results for a Small Molecule Inhibitor in Mice
| Dose (mg/kg/day, i.p.) | Mean Body Weight Change (%) | Clinical Observations | Mortality |
| Vehicle Control | +2.5 | Normal | 0/5 |
| 10 | +1.8 | Normal | 0/5 |
| 30 | -3.2 | Mild lethargy | 0/5 |
| 60 | -8.5 | Moderate lethargy, ruffled fur | 1/5 |
| 100 | -15.7 | Severe lethargy, hunched posture | 3/5 |
Table 2: Example In Vivo Efficacy Data in a Mouse Model of Inflammatory Disease
| Treatment Group (n=8) | Dose (mg/kg/day, p.o.) | Disease Activity Index (Mean ± SEM) | Target Gene Expression in Tissue (% of Vehicle) |
| Vehicle Control | - | 4.2 ± 0.3 | 100% |
| This compound | 10 | 3.1 ± 0.4 | 65% |
| This compound | 30 | 1.9 ± 0.2 | 32% |
| Dexamethasone (Positive Control) | 1 | 1.5 ± 0.2** | N/A |
*p < 0.05, **p < 0.01 compared to Vehicle Control
Table 3: Example Pharmacokinetic Parameters in Mice Following a Single Dose
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | T½ (hr) |
| Intravenous (i.v.) | 5 | 1250 | 0.08 | 2800 | 2.1 |
| Oral (p.o.) | 20 | 850 | 1.0 | 4500 | 2.5 |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to mice without causing unacceptable toxicity.[4]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC in sterile water)
-
8-week-old BALB/c mice (equal numbers of males and females)
-
Calibrated dosing equipment (syringes, oral gavage needles)
-
Animal balance
Procedure:
-
Acclimatize animals for at least one week before the study.
-
Randomly assign animals to dose groups (e.g., vehicle control and 4-5 escalating doses of this compound). A common starting dose is extrapolated from in vitro IC50 values.
-
Administer the assigned dose daily for a predetermined period (e.g., 5-14 days).
-
Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior (lethargy, grooming), posture, and food/water intake.
-
Record all observations meticulously.
-
The MTD is typically defined as the highest dose that does not result in more than a 10-15% reduction in body weight and does not cause severe clinical signs of toxicity or mortality.
Protocol 2: In Vivo Efficacy Study in a Disease Model
Objective: To evaluate the therapeutic efficacy of this compound in a relevant in vivo disease model (e.g., a model of inflammation or autoimmune disease).
Materials:
-
Disease model animals (e.g., mice with induced colitis or arthritis)
-
This compound formulated at the desired concentrations
-
Positive control compound (if available)
-
Calipers (for tumor models) or disease scoring system
-
Equipment for sample collection (blood, tissues)
Procedure:
-
Induce the disease in the animals according to the established model protocol.
-
Once the disease is established, randomly assign animals to treatment groups (vehicle control, different doses of this compound, positive control).
-
Administer the treatments according to the predetermined schedule (e.g., daily oral gavage).
-
Monitor disease progression using relevant parameters (e.g., clinical score, body weight, tumor volume).
-
At the end of the study, collect blood and tissues for pharmacokinetic and pharmacodynamic (e.g., target gene expression) analysis.
-
Analyze the data statistically to determine the effect of this compound on disease progression.
Visualizations
Caption: Simplified IRF1 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for in vivo studies with a novel small molecule inhibitor.
References
Technical Support Center: Addressing IRF1-IN-2 Resistance in Cells
Disclaimer: IRF1-IN-2 is considered a hypothetical inhibitor of the Interferon Regulatory Factor 1 (IRF1) signaling pathway for the purposes of this guide. The information provided is based on general principles of drug resistance in targeted therapy and the known biological functions of IRF1.
Frequently Asked Questions (FAQs)
Q1: What is the hypothetical mechanism of action of this compound?
This compound is presumed to be a small molecule inhibitor that targets the Interferon Regulatory Factor 1 (IRF1). IRF1 is a transcription factor that plays a crucial role in regulating the expression of genes involved in immune responses, cell growth, and apoptosis.[1] It is activated by various stimuli, including interferons and viral infections, through signaling pathways like the JAK-STAT pathway.[2][3] Upon activation, IRF1 translocates to the nucleus and binds to specific DNA sequences to control the transcription of its target genes.[3] this compound likely interferes with this process, either by preventing IRF1 activation, its translocation to the nucleus, or its binding to DNA.
Q2: My cells are showing a decreased response to this compound. What are the potential general mechanisms of resistance?
Reduced sensitivity to a targeted therapy like this compound can arise from several molecular mechanisms that are broadly categorized as either genetic or non-genetic.[4] These can include:
-
Target Alteration: Mutations in the IRF1 gene could prevent this compound from binding to its target protein, rendering the inhibitor ineffective.[5]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of this compound.[6][7] For example, upregulation of other transcription factors or signaling molecules that control similar sets of genes could compensate for the inhibition of IRF1.
-
Increased Drug Efflux: Cells can increase the expression of drug efflux pumps, such as P-glycoprotein (MDR1), which actively transport this compound out of the cell, lowering its intracellular concentration.[7]
-
Epigenetic Modifications: Changes in the epigenetic landscape, such as alterations in DNA methylation or histone modification, can lead to changes in the expression of genes that contribute to resistance.[7]
Q3: Are there general strategies to overcome resistance to targeted therapies like this compound?
Yes, several strategies are being explored to combat resistance to targeted therapies.[8] These often involve:
-
Combination Therapies: Using this compound in combination with other drugs can be an effective approach.[9][10] This could involve pairing it with a conventional chemotherapeutic agent or another targeted therapy that inhibits a bypass pathway.[8]
-
Development of Next-Generation Inhibitors: If resistance is due to a specific mutation in the target, a next-generation inhibitor designed to bind to the mutated protein could be effective.[5]
-
Targeting Downstream Effectors: Inhibiting key molecules downstream of IRF1 could be a viable strategy even if IRF1 itself is no longer effectively targeted by this compound.
-
Immunotherapy: Combining targeted therapies with immunotherapies like checkpoint inhibitors is a promising area of research.[10]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays with this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes for accurate cell counting and seeding.[11][12] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, which are prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.[12] |
| Inaccurate Drug Dilutions | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Use calibrated pipettes for serial dilutions.[11] |
| Cell Line Contamination | Regularly test your cell lines for mycoplasma contamination and authenticate them using methods like Short Tandem Repeat (STR) profiling.[12] |
| Variations in Incubation Time | Maintain consistent incubation times for drug treatment and assay development across all experiments.[11] |
Problem 2: How to confirm that cells have developed resistance to this compound.
To confirm true biological resistance and not an experimental artifact, a systematic approach is necessary.
Experimental Workflow to Confirm Resistance:
Caption: Workflow for confirming this compound resistance.
-
Repeat Viability Assay: Meticulously repeat the cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) to ensure the initial observation is reproducible.[12]
-
Determine IC50 Shift: A significant increase (generally considered 3-fold or higher) in the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line compared to the parental, sensitive cell line provides quantitative evidence of resistance.[13]
-
Use an Alternative Viability Assay: To rule out artifacts specific to one assay, confirm the resistance using a different method that measures a distinct cellular parameter (e.g., switch from a metabolic assay like MTT to an ATP-based assay like CellTiter-Glo).[14]
-
Analyze Target Gene Expression: Use quantitative PCR (qPCR) to measure the mRNA levels of known IRF1 target genes. In resistant cells, you would expect to see a blunted response or no change in the expression of these genes after treatment with this compound compared to sensitive cells.
-
Assess IRF1 Protein Levels: Use Western blotting to examine the levels of total and phosphorylated IRF1. Resistance might be associated with changes in IRF1 expression or its activation state.
Problem 3: Western blot shows no change in IRF1 target proteins after this compound treatment in resistant cells. What are the next steps?
This suggests that the drug is no longer effectively inhibiting the IRF1 pathway. The following diagram outlines potential mechanisms to investigate.
Potential Mechanisms of Resistance to Investigate:
References
- 1. Function and mechanism by which interferon regulatory factor-1 inhibits oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRF1 interferon regulatory factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Interferon regulatory factors - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of Acquired Resistance to Targeted Cancer Therapies [medscape.com]
- 5. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Therapy and Mechanisms of Drug Resistance in Breast Cancer [mdpi.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Combine and conquer: challenges for targeted therapy combinations in early phase trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
Technical Support Center: Minimizing Variability in IRF1-IN-2 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability and ensuring the generation of reliable and reproducible data in assays involving IRF1-IN-2, a novel inhibitor of the Interferon Regulatory Factor 1 (IRF1) transcription factor.
Troubleshooting Guides
High variability in cellular and biochemical assays can obscure the true effects of this compound. The following table outlines common sources of variability and provides systematic troubleshooting strategies.
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent IC50 Values | - Compound Instability: this compound may be unstable in the assay medium. - Cell Health Variability: Differences in cell passage number, density, or viability can alter cellular response.[1] - Inconsistent Incubation Times: Variations in treatment duration can significantly impact results. | - Assess Compound Stability: Evaluate the stability of this compound in your specific cell culture medium over the time course of the experiment.[2] - Standardize Cell Culture Practices: Use cells within a defined passage number range, ensure consistent seeding densities, and verify cell viability (>90%) before each experiment. - Precise Timing: Use a timer for all incubation steps and stagger plate additions and readings to ensure consistent timing for all wells. |
| High Well-to-Well Variability (High CV%) | - Pipetting Inaccuracy: Inconsistent dispensing of cells, reagents, or this compound.[3] - Edge Effects: Evaporation and temperature gradients across the microplate can affect cells in the outer wells. - Cell Clumping: Uneven distribution of cells in the wells. | - Calibrate and Use Proper Pipetting Technique: Regularly calibrate pipettes and use reverse pipetting for viscous solutions. Ensure tips are properly immersed.[3] - Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. - Ensure Single-Cell Suspension: Gently triturate cells to break up clumps before seeding. Visually inspect plates after seeding. |
| High Background Signal | - Reagent Quality: Contaminated or expired reagents can lead to non-specific signals. - Cellular Autofluorescence: Some cell lines exhibit high intrinsic fluorescence. - Insufficient Washing: Residual reagents or unbound antibodies can contribute to background. | - Use High-Quality Reagents: Purchase reagents from reputable suppliers and store them according to the manufacturer's instructions.[4] - Include "No Cell" Controls: To determine the background fluorescence of the medium and compound. - Optimize Washing Steps: Increase the number or duration of wash steps to remove unbound reagents thoroughly. |
| Weak or No Inhibitory Effect | - Incorrect Compound Concentration: Errors in serial dilutions or stock concentration calculations. - Low Target Expression: The cell line used may not express sufficient levels of IRF1. - Poor Cell Permeability: this compound may not efficiently cross the cell membrane.[2] | - Verify Compound Concentration: Prepare fresh dilutions for each experiment and verify the stock solution concentration. - Confirm IRF1 Expression: Use Western blotting or RT-qPCR to confirm IRF1 expression in your cell line. - Assess Cell Permeability: If a cell-based assay is not working, consider using a cell-free system or perform a cellular thermal shift assay (CETSA) to confirm target engagement.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in cell-based assays for this compound?
A1: The primary sources of variability can be categorized into biological and technical factors. Biological variability arises from the inherent differences in cell populations, such as passage number, cell health, and genetic drift.[1] Technical variability stems from inconsistencies in experimental execution, including pipetting errors, reagent quality, and environmental conditions within the incubator or plate reader.[3]
Q2: How can I ensure my this compound stock solution is consistent between experiments?
A2: To ensure consistency, prepare a large, concentrated stock of this compound in a suitable solvent (e.g., DMSO). Aliquot this stock into single-use vials and store them at -80°C. This practice prevents multiple freeze-thaw cycles that can degrade the compound. Before each experiment, thaw a fresh aliquot and prepare working dilutions.
Q3: My positive control for IRF1 activation (e.g., IFN-γ treatment) shows a weak response. What could be the issue?
A3: A weak positive control can invalidate your results. Potential causes include suboptimal concentration of the stimulating agent (e.g., IFN-γ), poor cell health, or issues with the reporter system. It is crucial to perform a dose-response experiment to determine the optimal concentration of your activating agent for your specific cell line. Also, ensure that your cells are healthy and responsive.
Q4: I am observing a discrepancy between my biochemical and cellular assay results for this compound. Why might this be?
A4: Discrepancies between in vitro and cellular assays are common.[2] This can be due to several factors, including:
-
Cell Permeability: this compound may be potent in a biochemical assay but may not effectively penetrate the cell membrane to reach its intracellular target.[2]
-
Compound Efflux: Cells may actively pump the compound out via efflux pumps.
-
Metabolism: The compound may be metabolized into an inactive form within the cell.
-
Off-target effects: In a cellular context, the observed phenotype might be due to the inhibitor acting on other targets.[5]
Q5: How do I choose the right controls for my this compound assay?
A5: Appropriate controls are critical for data interpretation. Key controls include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: Cells treated with a known activator of the IRF1 pathway (e.g., IFN-γ) to ensure the signaling pathway is active.
-
Negative Control (No Treatment): Untreated cells to establish a baseline.
-
"No Cell" Control: Wells containing only media and the assay reagents to measure background signal.
Experimental Protocols
Luciferase Reporter Assay for IRF1 Transcriptional Activity
This assay measures the ability of this compound to inhibit IRF1-mediated gene transcription.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Transfection: Co-transfect the cells with a firefly luciferase reporter plasmid containing IRF1 binding sites (Interferon-Stimulated Response Elements - ISREs) and a Renilla luciferase plasmid (for normalization of transfection efficiency).[6]
-
Incubation: Allow cells to express the reporters for 24-48 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a predetermined amount of time (e.g., 1-6 hours).
-
Pathway Activation: Stimulate the cells with a known IRF1 activator (e.g., IFN-γ) for a specified duration (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.[7]
-
Luminescence Measurement: Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[4]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the inhibitor concentration to determine the IC50 value.
Chromatin Immunoprecipitation (ChIP)-qPCR for IRF1 Target Gene Occupancy
This protocol determines if this compound prevents the binding of IRF1 to the promoters of its target genes.
Methodology:
-
Cell Treatment: Treat cells with this compound or vehicle, followed by stimulation with an IRF1 activator (e.g., IFN-γ).
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.[8]
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-IRF1 antibody or a control IgG overnight at 4°C.[9]
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Quantify the amount of precipitated target DNA using quantitative PCR (qPCR) with primers specific for the promoter regions of known IRF1 target genes (e.g., ISG15, OAS1).[10]
RT-qPCR for IRF1 Target Gene Expression
This method assesses the effect of this compound on the mRNA expression of IRF1 target genes.
Methodology:
-
Cell Treatment: Treat cells with this compound or vehicle, followed by stimulation with an IRF1 activator (e.g., IFN-γ).
-
RNA Extraction: Lyse the cells and extract total RNA using a column-based kit or TRIzol reagent.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[10]
-
qPCR: Perform quantitative PCR using the synthesized cDNA, primers for IRF1 target genes, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[11]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[11]
Visualizations
Caption: Simplified IRF1 signaling pathway and the inhibitory action of this compound.
References
- 1. Understanding and managing sources of variability in cell measurements [insights.bio]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
- 4. assaygenie.com [assaygenie.com]
- 5. benchchem.com [benchchem.com]
- 6. 2.12. Dual-Luciferase Reporter Assay and Transfections [bio-protocol.org]
- 7. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 10. A ChIP–chip approach reveals a novel role for transcription factor IRF1 in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IRF1 Maintains Optimal Constitutive Expression of Antiviral Genes and Regulates the Early Antiviral Response - PMC [pmc.ncbi.nlm.nih.gov]
IRF1-IN-2 quality control and purity analysis
Technical Support Center: IRF1 Inhibitors
A Note on Nomenclature: The designation "IRF1-IN-2" does not correspond to a universally recognized inhibitor in scientific literature. This technical support center provides guidance for a generic Interferon Regulatory Factor 1 (IRF1) inhibitor, which for the purpose of this guide, we will refer to as this compound. The information herein is applicable to small molecule inhibitors intended for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is IRF1 and why is it a target in drug development?
A1: Interferon Regulatory Factor 1 (IRF1) is a transcription factor that plays a critical role in the immune system.[1] It is involved in processes such as immune response to pathogens, regulation of apoptosis (programmed cell death), and tumor suppression.[1][2] Dysregulation of IRF1 activity has been implicated in various diseases, including cancers and autoimmune disorders, making it a significant target for therapeutic intervention.
Q2: What is the general mechanism of action for an IRF1 inhibitor like this compound?
A2: IRF1 inhibitors are designed to modulate its activity. Depending on the specific inhibitor, the mechanism could involve preventing IRF1 from binding to DNA, disrupting its interaction with other proteins, or inhibiting its expression. The ultimate goal is to control the transcription of IRF1 target genes involved in a particular disease process.
Q3: How should I store and handle this compound?
A3: As a general guideline for small molecule inhibitors, this compound should be stored as a solid at -20°C or -80°C. For creating stock solutions, use an appropriate solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store stock solutions at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q4: What is the recommended solvent for this compound?
A4: The solubility of a specific inhibitor can vary. Typically, small molecule inhibitors are soluble in organic solvents like Dimethyl Sulfoxide (DMSO). It is crucial to consult the manufacturer's datasheet for the specific solubility information for your compound. For cell-based assays, ensure the final concentration of the organic solvent is low (usually <0.1%) to avoid solvent-induced cytotoxicity.
Quality Control and Purity Analysis
Ensuring the quality and purity of your IRF1 inhibitor is crucial for obtaining reliable and reproducible experimental results. For research-grade compounds, a purity of ≥95% is generally recommended.[3]
Purity Analysis
Below are common methods for assessing the purity of a small molecule inhibitor like this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique used to separate, identify, and quantify each component in a mixture. Purity is typically determined by the area of the peak corresponding to the compound of interest relative to the total area of all peaks.
| Parameter | Specification | Example Batch Result |
| Purity (by HPLC at 254 nm) | ≥ 95% | 98.5% |
| Retention Time | Consistent with reference | 4.2 minutes |
Experimental Protocol: HPLC Purity Analysis
-
Preparation of Mobile Phase: Prepare the appropriate mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid). Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).
-
HPLC System Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).
-
-
Analysis: Inject the sample onto the HPLC system and run the gradient program.
-
Data Interpretation: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS confirms the identity of the compound by measuring its mass-to-charge ratio (m/z), providing an accurate molecular weight.
| Parameter | Specification | Example Batch Result |
| Molecular Weight | Theoretical MW ± 1 Da | Observed [M+H]⁺ matches theoretical |
Experimental Protocol: LC-MS Identity Confirmation
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent compatible with the LC-MS system.
-
LC-MS System Setup:
-
Use an LC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).
-
Set the mass spectrometer to scan a relevant mass range.
-
-
Analysis: Inject the sample into the LC-MS system.
-
Data Interpretation: Analyze the mass spectrum to find the peak corresponding to the expected molecular ion (e.g., [M+H]⁺ for positive ion mode). Compare the observed mass to the theoretical mass of this compound.
Troubleshooting Guide
Q1: I am not observing the expected inhibitory effect of this compound in my cell-based assay.
A1: This could be due to several factors.[4]
-
Compound Instability: The inhibitor may be unstable in your cell culture medium.
-
Troubleshooting Step: Evaluate the stability of the compound in the medium over the time course of your experiment using HPLC or LC-MS.
-
-
Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane.
-
Troubleshooting Step: If the inhibitor's target is intracellular, consider using a permeabilization agent in a control experiment (if applicable) or consult literature for similar compounds.
-
-
Incorrect Concentration: The concentration used may be too low.
Q2: My cells are showing high levels of toxicity after treatment with this compound.
A2: This could be due to off-target effects or solvent toxicity.
-
Off-Target Effects: The inhibitor may be interacting with other proteins essential for cell survival.[7]
-
Troubleshooting Step: Lower the concentration of the inhibitor to the minimum required for on-target effects.[7] Use a structurally different inhibitor for the same target to see if the toxicity is recapitulated.
-
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.
-
Troubleshooting Step: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a vehicle-only control to assess solvent toxicity.
-
Q3: I am seeing inconsistent results between experiments.
A3: Inconsistent results are often due to issues with compound handling or experimental setup.
-
Compound Degradation: Repeated freeze-thaw cycles of the stock solution can lead to degradation.
-
Troubleshooting Step: Prepare single-use aliquots of your stock solution to ensure consistency.
-
-
Experimental Variability:
-
Troubleshooting Step: Ensure all experimental parameters (cell seeding density, treatment duration, etc.) are consistent between experiments. Include positive and negative controls in every experiment to monitor assay performance.[8]
-
Visualizing Pathways and Workflows
Caption: Simplified IRF1 signaling pathway.
Caption: General experimental workflow for this compound.
References
- 1. IRF1 - Wikipedia [en.wikipedia.org]
- 2. Gene - IRF1 [maayanlab.cloud]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. benchchem.com [benchchem.com]
- 8. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of IRF1-IN-2 on IRF1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic small molecule inhibitor IRF1-IN-2 and the natural antagonist Interferon Regulatory Factor 2 (IRF2) in the context of validating their inhibitory effects on Interferon Regulatory Factor 1 (IRF1). This document outlines key experimental data, detailed protocols for validation assays, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to IRF1 and Its Inhibition
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor that plays a central role in the immune response to pathogens, cell growth regulation, and apoptosis.[1] Dysregulation of IRF1 activity is implicated in various diseases, including inflammatory disorders and cancer, making it an attractive target for therapeutic intervention. Inhibition of IRF1 can be achieved through various mechanisms, including preventing its binding to DNA, promoting its degradation, or interfering with its post-translational modifications.[1] This guide explores a synthetic inhibitor, this compound, and a natural antagonist, IRF2, as two distinct approaches to modulate IRF1 activity.
Profile of this compound
This compound is a small molecule inhibitor of IRF1. Its primary mechanism of action involves reducing the recruitment of IRF1 to the promoter regions of its target genes, such as CASP1. This leads to the inhibition of downstream cell death signaling pathways. While specific IC50 values for this compound are not yet publicly available, experimental data indicates its efficacy at a concentration of 20 μM in cellular assays.
Comparative Analysis: this compound vs. IRF2
To objectively evaluate the inhibitory effect of this compound, it is compared with the endogenous antagonist, IRF2. IRF2 functions as a competitive inhibitor by binding to the same DNA sequences as IRF1, thereby repressing IRF1-mediated transcriptional activation.[2][3] The following tables summarize the key characteristics and available experimental data for a representative small molecule IRF1 inhibitor (to provide context for this compound) and IRF2.
Table 1: Comparison of Inhibitory Mechanisms
| Feature | This compound (Representing Small Molecule Inhibitors) | IRF2 (Natural Antagonist) |
| Mechanism of Action | Decreases recruitment of IRF1 to target gene promoters. | Competitively binds to the same DNA recognition sequences as IRF1.[2][3] |
| Nature of Inhibition | Direct interference with IRF1's transcriptional machinery. | Competitive antagonism at the DNA binding level.[2][3] |
| Specificity | Designed for high specificity to IRF1, but off-target effects are possible and require evaluation. | Highly specific for IRF1 binding sites due to structural homology in the DNA-binding domain.[4] |
| Cellular Regulation | Exogenously administered. | Endogenously expressed and regulated. |
Table 2: Experimental Data Summary
| Parameter | Representative Small Molecule IRF1 Inhibitor | IRF2 |
| IC50 (inhibition of IRF1 activity) | Data for a specific, well-characterized inhibitor would be presented here (e.g., from a luciferase reporter assay). | Not typically measured in IC50 format. Inhibition is dependent on the relative cellular concentrations of IRF1 and IRF2. |
| Effect on IRF1 Target Gene Expression (e.g., IFNβ, CXCL10) | Dose-dependent decrease in mRNA and protein levels. | Repression of IRF1-induced gene expression.[5] |
| Effect on Cell Viability/Apoptosis | Can protect cells from IRF1-mediated apoptosis. | Can promote cell survival by antagonizing the pro-apoptotic functions of IRF1. |
| In Vivo Efficacy | Dependent on pharmacokinetic and pharmacodynamic properties. | Plays a physiological role in modulating immune responses and cell fate. |
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental approaches, the following diagrams are provided.
Caption: IRF1 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Validating IRF1 Inhibition.
Caption: Comparative Inhibitory Mechanisms.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Chromatin Immunoprecipitation (ChIP)-qPCR for IRF1 Binding
Objective: To quantify the binding of IRF1 to the promoter of a target gene (e.g., CASP1) in the presence or absence of an inhibitor.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HaCaT) and treat with this compound or a vehicle control for the desired time. Stimulate with an IRF1-inducing agent (e.g., IFN-γ) for a specified duration.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an anti-IRF1 antibody or a negative control IgG.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific to the promoter region of the target gene. Quantify the amount of immunoprecipitated DNA relative to the input DNA.[6][7][8][9]
Luciferase Reporter Assay for IRF1 Transcriptional Activity
Objective: To measure the effect of an inhibitor on IRF1-dependent gene transcription.
Protocol:
-
Plasmid Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing an IRF1-responsive promoter (e.g., IFN-β promoter) and a Renilla luciferase control plasmid for normalization.[10]
-
Inhibitor Treatment and Induction: Treat the transfected cells with the IRF1 inhibitor or vehicle. Subsequently, induce IRF1 activity with an appropriate stimulus.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.[11]
Western Blotting for IRF1 Signaling Proteins
Objective: To determine the effect of an inhibitor on the expression and phosphorylation of key proteins in the IRF1 signaling pathway.
Protocol:
-
Cell Lysis and Protein Quantification: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against IRF1, phospho-STAT1 (Tyr701), total STAT1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[12][13][14][15]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
The validation of this compound's inhibitory effect on IRF1 requires a multi-faceted approach employing a combination of molecular and cellular assays. By comparing its performance with the natural antagonist IRF2, researchers can gain a comprehensive understanding of its mechanism and potential as a therapeutic agent. The experimental protocols and data presentation formats provided in this guide offer a framework for the systematic evaluation of IRF1 inhibitors.
References
- 1. What are IRF1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. Recognition DNA sequences of interferon regulatory factor 1 (IRF-1) and IRF-2, regulators of cell growth and the interferon system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structurally similar but functionally distinct factors, IRF-1 and IRF-2, bind to the same regulatory elements of IFN and IFN-inducible genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Inhibition of IRF-Dependent Transcriptional Regulatory Mechanisms Associated With Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Division of labor between IRF1 and IRF2 in regulating different stages of transcriptional activation in cellular antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A ChIP–chip approach reveals a novel role for transcription factor IRF1 in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Chromatin Immunoprecipitation (ChIP) to Study the Transcriptional Regulatory Network that Controls Iron Homeostasis in Arabidopsis thaliana | Springer Nature Experiments [experiments.springernature.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. IRF1 Maintains Optimal Constitutive Expression of Antiviral Genes and Regulates the Early Antiviral Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Phospho-STAT1 (Tyr701) Polyclonal Antibody (44-376G) [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Phospho-STAT1 (Tyr701) antibody (28979-1-AP) | Proteintech [ptglab.com]
A Comparative Guide to IRF1-IN-2 and Other IRF1 Inhibitors for Researchers
In the landscape of immunological and oncological research, Interferon Regulatory Factor 1 (IRF1) has emerged as a critical transcription factor regulating diverse cellular processes, including immune responses, cell proliferation, and apoptosis.[1][2] The dysregulation of IRF1 activity is implicated in various diseases, making it a compelling target for therapeutic intervention. This guide provides an objective comparison of IRF1-IN-2 with other known IRF1 inhibitors, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their selection of appropriate research tools.
Overview of IRF1 Inhibitors
Direct small-molecule inhibitors of IRF1 are not extensively documented in publicly available literature, presenting a challenge for comprehensive comparative analysis. Much of the research has focused on indirect modulation of IRF1 activity. However, a few compounds have been identified as direct or indirect inhibitors, including this compound and the structurally similar IRF1-IN-1. Additionally, a novel multi-IRF inhibitor, ALEKSIN, has recently been identified. This guide will focus on the available data for these compounds.
Comparative Performance of IRF1 Inhibitors
Due to the limited availability of head-to-head studies, this section summarizes the reported biological activities and effective concentrations of this compound, IRF1-IN-1, and ALEKSIN based on data from separate studies.
| Inhibitor | Target Pathway/Mechanism | Effective Concentration | Key Findings |
| This compound | Decreases recruitment of IRF1 to the CASP1 promoter; Inhibits cell death signaling (cleavage of Caspase-1, GSDMD, IL-1β, PARP1); Inhibits TBK1 phosphorylation; Upregulates GPX4; Downregulates FACL4.[3] | 20 µM | Attenuates IRF1 activation and protects against ionizing radiation-induced inflammatory skin injury.[3] |
| IRF1-IN-1 | Decreases recruitment of IRF1 to the CASP1 promoter; Inhibits cell death signaling pathway (cleavage of Caspase 1, GSDMD, IL-1β and PARP1).[4] | 20 µM - 50 µM | Reduces transcriptional activity of IRF1 and has a protective effect on ionizing radiation-induced inflammatory skin injury.[4] |
| ALEKSIN | Targets the DNA-binding domain of IRF1, IRF2, and IRF8.[5] | 10 µM - 20 µM | Inhibits IFNα and IFNγ-induced IRF1 target gene expression and STAT phosphorylation.[5][6][7] |
Note: The absence of standardized IC50 or EC50 values necessitates caution when directly comparing the potency of these inhibitors. The effective concentrations listed are those reported to elicit the described biological effects in specific experimental settings.
IRF1 Signaling Pathway
The following diagram illustrates the central role of IRF1 in mediating cellular responses to interferons and other stimuli.
Caption: Simplified IRF1 signaling pathway.
Experimental Workflows and Protocols
To facilitate the independent evaluation and comparison of IRF1 inhibitors, this section provides detailed protocols for key experimental assays.
Experimental Workflow: Assessing IRF1 Inhibitor Activity
Caption: General workflow for evaluating IRF1 inhibitors.
Detailed Experimental Protocols
1. Chromatin Immunoprecipitation (ChIP) for IRF1 Recruitment
This protocol is designed to assess the effect of an inhibitor on the binding of IRF1 to the promoter region of a target gene, such as CASP1.
-
Cell Culture and Treatment: Plate cells (e.g., HaCaT) and grow to 80-90% confluency. Pre-treat with the IRF1 inhibitor (e.g., 20 µM this compound) for 12 hours, followed by stimulation with an appropriate inducer (e.g., 20 Gy ionizing radiation).
-
Cross-linking: Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 0.125 M for 5 minutes.
-
Cell Lysis and Chromatin Shearing: Wash cells with ice-cold PBS and harvest. Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the cleared chromatin with an anti-IRF1 antibody or a negative control IgG overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K. Purify the DNA using a PCR purification kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the IRF1 binding site in the target gene promoter (e.g., CASP1 promoter). Analyze the data to determine the relative enrichment of the target DNA sequence in the inhibitor-treated versus control samples.
2. Western Blot for Caspase-1 Cleavage
This protocol is used to determine if an IRF1 inhibitor can block the downstream signaling event of Caspase-1 cleavage.
-
Sample Preparation: Treat cells with the IRF1 inhibitor and the appropriate stimulus as described above. Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against cleaved Caspase-1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the levels of cleaved Caspase-1 between treated and untreated samples.
3. Cell Viability Assay for Radiation-Induced Cell Death
This protocol assesses the protective effect of an IRF1 inhibitor against cell death induced by ionizing radiation.
-
Cell Seeding and Treatment: Seed cells (e.g., A375) in a 96-well plate. Treat the cells with the IRF1 inhibitor at various concentrations.
-
Irradiation: Expose the cells to a specific dose of ionizing radiation (e.g., 20 Gy).
-
Incubation: Incubate the cells for a defined period (e.g., 24-72 hours) to allow for the induction of cell death.
-
Viability Measurement: Use a commercially available cell viability assay, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence to determine the percentage of viable cells in the inhibitor-treated, irradiated samples relative to the irradiated-only control. Plot the data to determine the dose-dependent protective effect of the inhibitor.
Conclusion
The development of direct and specific IRF1 inhibitors is an active area of research with significant therapeutic potential. While this compound and IRF1-IN-1 have demonstrated inhibitory effects on IRF1-mediated signaling pathways, a comprehensive understanding of their potency and specificity requires further investigation, including the determination of IC50 values and direct binding assays. The emergence of novel inhibitors like ALEKSIN, which targets the DNA-binding domain of multiple IRFs, offers new avenues for research. The experimental protocols provided in this guide serve as a foundation for researchers to conduct their own comparative studies and contribute to a more complete understanding of the therapeutic potential of targeting IRF1.
References
- 1. IRF1 interferon regulatory factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Interferon regulatory factor 1 (IRF1) and anti-pathogen innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of ALEKSIN as a novel multi-IRF inhibitor of IRF- and STAT-mediated transcription in vascular inflammation and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Identification of ALEKSIN as a novel multi-IRF inhibitor of IRF- and STAT-mediated transcription in vascular inflammation and atherosclerosis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide: IRF1-IN-2 versus siRNA Knockdown of IRF1
For Researchers, Scientists, and Drug Development Professionals
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor in the orchestration of immune responses, cell proliferation, and apoptosis. Its role in various pathological conditions has made it a compelling target for therapeutic intervention. Two prominent methods for modulating IRF1 activity are small molecule inhibitors, represented here by the conceptual "IRF1-IN-2," and siRNA-mediated knockdown. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most suitable strategy for their studies.
Executive Summary
| Feature | This compound (Small Molecule Inhibitor) | siRNA Knockdown of IRF1 |
| Mechanism of Action | Directly inhibits IRF1 protein function (e.g., by blocking DNA binding). | Post-transcriptionally silences the IRF1 gene by degrading its mRNA. |
| Mode of Action | Typically reversible, depending on compound washout. | Long-lasting, but transient, effect until the siRNA is diluted or degraded. |
| Speed of Onset | Rapid, often within hours. | Slower, requires time for mRNA and protein turnover (typically 24-72 hours). |
| Specificity | Potential for off-target effects on other proteins with similar structures. | Potential for off-target gene silencing through miRNA-like seed region interactions. |
| Delivery | Generally cell-permeable, straightforward in vitro application. | Requires transfection reagents or viral vectors for delivery into cells. |
| Applications | Therapeutic development, studies of acute protein function. | Functional genomics, target validation, long-term studies. |
Data Presentation
The following tables summarize quantitative data on the efficacy of a representative small molecule inhibitor of the IRF family, ALEKSIN, and siRNA-mediated knockdown of IRF1. It is important to note that this data is compiled from different studies and not from a direct head-to-head comparison.
Table 1: On-Target Efficacy of ALEKSIN (Multi-IRF Inhibitor)
| Target Gene | Treatment | Fold Change in Gene Expression (vs. Control) | Cell Type | Reference |
| IRF1 | IFNα + 10µM ALEKSIN | ~0.5 | HMECs | [1][2] |
| IRF1 | IFNγ + 10µM ALEKSIN | ~0.6 | HMECs | [1][2] |
| STAT1 | IFNα + 10µM ALEKSIN | ~0.2 | HMECs | [1][2] |
| IFIT3 | IFNα + 10µM ALEKSIN | ~0.1 | HMECs | [1][2] |
| ISG15 | IFNα + 10µM ALEKSIN | ~0.1 | HMECs | [1][2] |
Table 2: On-Target Efficacy of IRF1 siRNA Knockdown
| Knockdown Efficiency | Cell Type | Assay | Reference |
| ~80% reduction in IRF1 protein | Jurkat T cells | Western Blot | |
| >70% silencing of IRF1 mRNA | 32D cells | RT-PCR | |
| 40-60% reduction in endogenous IRF1 | Primary CD4+ T cells | Flow Cytometry | |
| 90% reduction in IRF1 mRNA | THP-1 cells | Real-Time PCR | [3] |
Table 3: Off-Target Effects
| Method | Nature of Off-Target Effects | Methods for Detection | Mitigation Strategies |
| This compound | Interaction with unintended proteins, often due to structural similarities in binding pockets. | Proteomics (e.g., Kinobeads), computational prediction, phenotypic assays. | Rational drug design for higher specificity, use of structurally unrelated inhibitors as controls.[4] |
| siRNA Knockdown | Silencing of unintended genes with partial sequence complementarity, often mediated by the "seed region" (nucleotides 2-8). | Transcriptomics (e.g., RNA-seq), proteomics, phenotypic assays. | Use of modified siRNAs, pooling multiple siRNAs targeting the same gene, using the lowest effective concentration. |
Experimental Protocols
Protocol 1: Inhibition of IRF1 using a Small Molecule Inhibitor (e.g., this compound)
Objective: To assess the effect of a small molecule inhibitor on IRF1 activity by measuring the expression of a downstream target gene.
Materials:
-
Cell line of interest (e.g., HeLa)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Stimulus (e.g., Interferon-gamma, IFN-γ)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for an IRF1 target gene (e.g., CXCL10) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of harvest. Incubate overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO). Remove the old medium from the cells and add the medium containing the inhibitor or vehicle. Incubate for 1-2 hours.
-
Stimulation: Add IFN-γ to the wells to a final concentration of 10 ng/mL to induce IRF1 activity.
-
Incubation: Incubate the cells for 6-24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Analysis: Perform quantitative PCR to measure the relative expression of the target gene (CXCL10), normalized to the housekeeping gene (GAPDH).
Protocol 2: siRNA-Mediated Knockdown of IRF1
Objective: To reduce the expression of IRF1 using siRNA and confirm the knockdown by Western blot.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
Complete culture medium
-
IRF1-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
PBS
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-IRF1 and anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so they will be 50-70% confluent at the time of transfection.
-
Transfection Complex Preparation: a. For each well, dilute 30 pmol of siRNA in 150 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 150 µL of Opti-MEM and incubate for 5 minutes. c. Combine the diluted siRNA and Lipofectamine solutions and incubate for 20 minutes at room temperature to form complexes.
-
Transfection: Add the 300 µL of siRNA-lipid complex to each well.
-
Incubation: Incubate the cells for 48-72 hours.
-
Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells in 150 µL of RIPA buffer. c. Centrifuge the lysate and collect the supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Western Blot: a. Load 20-30 µg of protein per lane on an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane for 1 hour at room temperature. d. Incubate with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. f. Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Caption: Simplified IRF1 signaling pathway.
Caption: Comparative experimental workflows.
Caption: Mechanisms of IRF1 inhibition.
Conclusion
The choice between a small molecule inhibitor like "this compound" and siRNA-mediated knockdown for targeting IRF1 depends heavily on the specific research question and experimental context. Small molecule inhibitors offer a rapid and reversible means to probe the acute functions of the IRF1 protein, making them well-suited for pharmacological studies and potential therapeutic development. In contrast, siRNA provides a powerful tool for functional genomics by specifically reducing the total cellular pool of the IRF1 protein, which is ideal for target validation and studying the consequences of long-term protein depletion.
A critical consideration for both approaches is the potential for off-target effects. For small molecules, these effects are protein-based, while for siRNAs, they are transcript-based. Rigorous validation and the use of appropriate controls are paramount to ensure that the observed phenotypes are a direct result of IRF1 modulation. As research progresses, the development of more specific IRF1 inhibitors and optimized siRNA delivery and design will further enhance the utility of both of these valuable research tools.
References
- 1. ABclonal [eu.abclonal.com]
- 2. Frontiers | Identification of ALEKSIN as a novel multi-IRF inhibitor of IRF- and STAT-mediated transcription in vascular inflammation and atherosclerosis [frontiersin.org]
- 3. RNA Interference of Interferon Regulatory Factor-1 Gene Expression in THP-1 Cell Line Leads to Toll-Like Receptor-4 Overexpression/Activation As Well As Up-modulation of Annexin-II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
comparative analysis of IRF1-IN-2 and IRF2 function
A Comparative Analysis of Interferon Regulatory Factor 1 (IRF1) and Interferon Regulatory Factor 2 (IRF2) Function
Interferon Regulatory Factor 1 (IRF1) and Interferon Regulatory Factor 2 (IRF2) are closely related transcription factors that play critical, and often opposing, roles in the regulation of gene expression, particularly in the context of the immune response and cancer. While both proteins bind to similar DNA sequences, their functional outcomes are distinct, establishing a dynamic interplay that fine-tunes cellular processes. This guide provides a detailed comparison of IRF1 and IRF2 function, supported by experimental data and methodologies for researchers in molecular biology and drug development.
Core Functional Comparison
IRF1 was the first member of the interferon regulatory factor family to be identified and is primarily known as a transcriptional activator.[1] It is a key player in interferon (IFN) signaling, immune responses, apoptosis, and tumor suppression.[1][2] In contrast, IRF2 was initially characterized as a transcriptional repressor that competitively inhibits IRF1-mediated activation of target genes, including type I interferons.[3] This antagonistic relationship is a central theme in their function; however, emerging evidence suggests a more nuanced role for IRF2, which can also act as a transcriptional activator for certain genes, such as histone H4, and is crucial for the basal expression of some interferon-inducible genes.[3][4]
The expression patterns of these two factors are also distinct. IRF2 is constitutively expressed in many cell types, whereas IRF1 expression is generally low and is rapidly induced by various stimuli, including viral infections, interferons, and other cytokines.[4] This differential expression allows for a dynamic regulation of target genes, where IRF2 may maintain a repressed or basal state that can be overcome by the induction of IRF1.
In the context of oncology, IRF1 is widely regarded as a tumor suppressor, while IRF2 is considered an oncogene.[1][2] IRF1's tumor suppressor function is attributed to its ability to induce cell cycle arrest and apoptosis.[5] Conversely, IRF2 can promote cell proliferation and inhibit the tumor-suppressive functions of IRF1.[1][6]
Quantitative Data Summary
The following tables summarize quantitative data from key experiments comparing the activities of IRF1 and IRF2.
| Experiment | Target Promoter | Cell Line | Fold Activation (IRF1) | Fold Activation (IRF2) | Citation |
| Luciferase Reporter Assay | TLR3 | HeLa | ~8.5 | ~2.5 | [4] |
| Luciferase Reporter Assay | IL-7 | DLD-1 | ~4.0 (IFN-γ stimulated) | ~2.5 (constitutive) | [7] |
| Luciferase Reporter Assay | Cox-2 | RAW 264.7 | Significant induction | Repression of basal activity | [8] |
| Luciferase Reporter Assay | DRD2 | PK15 | Significant increase | Significant decrease | [9] |
| Luciferase Reporter Assay | IRG1 | RAW264.7 | Not specified | Positive activation | [10] |
Table 1: Comparison of Transcriptional Activity using Luciferase Reporter Assays. This table presents the relative fold activation of different target gene promoters by IRF1 and IRF2 as measured by luciferase reporter assays in various cell lines. The data highlights the generally stronger activator function of IRF1 compared to the weaker activation or even repressive function of IRF2.
| Experiment | Target Gene | Cell Line | Effect of IRF1 Overexpression | Effect of IRF2 Overexpression/Knockdown | Citation |
| Cell Proliferation Assay | SW480 (CRC) | Inhibition | Not specified | [5] | |
| Cell Proliferation Assay | HT29 (CRC) | Not specified | Knockdown increased proliferation | [5] | |
| Cell Proliferation Assay | MKN-45 (Gastric Cancer) | Not specified | Overexpression decreased proliferation | [6] | |
| Cell Proliferation Assay | SGC-7901 (Gastric Cancer) | Not specified | Knockdown increased proliferation | [6] | |
| Cell Viability Assay | RAW264.7 (Macrophages) | Not specified | Overexpression increased viability | [10] |
Table 2: Effects of IRF1 and IRF2 on Cell Proliferation and Viability. This table summarizes the observed effects of modulating IRF1 and IRF2 levels on cell growth and viability in different cancer cell lines and macrophages. The data supports the role of IRF1 as a tumor suppressor and highlights the context-dependent pro-proliferative or pro-survival role of IRF2.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Dual-Luciferase Reporter Assay
This assay is used to quantify the ability of IRF1 or IRF2 to activate or repress a specific gene promoter.
1. Plasmid Preparation:
-
Reporter Plasmid: The promoter region of the gene of interest is cloned upstream of a firefly luciferase gene in a suitable vector (e.g., pGL3-Basic).
-
Effector Plasmids: The full-length coding sequences of human IRF1 and IRF2 are cloned into an expression vector (e.g., pcDNA3.1).
-
Internal Control Plasmid: A plasmid constitutively expressing Renilla luciferase (e.g., pRL-TK) is used for normalization of transfection efficiency.
2. Cell Culture and Transfection:
-
Seed cells (e.g., HeLa, HEK293T) in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the reporter plasmid, an effector plasmid (either IRF1, IRF2, or an empty vector control), and the internal control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[8]
3. Cell Lysis and Luciferase Measurement:
-
After 24-48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the cell lysate to a luminometer plate.
-
Measure firefly luciferase activity using a luminometer after the addition of the firefly luciferase substrate.
-
Subsequently, add the Renilla luciferase substrate (e.g., Stop & Glo® reagent) and measure Renilla luciferase activity.[11][12]
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in luciferase activity for IRF1 and IRF2 transfected cells relative to the empty vector control.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the direct binding of IRF1 and IRF2 to the genomic DNA of target genes in vivo.
1. Cell Cross-linking and Lysis:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Lyse the cells and isolate the nuclei.
2. Chromatin Shearing:
-
Shear the chromatin by sonication or enzymatic digestion to obtain DNA fragments of 200-1000 bp.
3. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to IRF1 or IRF2, or a control IgG.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
4. Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.
5. DNA Purification and Analysis:
-
Purify the DNA and analyze the enrichment of specific promoter regions by quantitative PCR (qPCR) or by high-throughput sequencing (ChIP-seq).[4][13]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is an in vitro technique used to detect the binding of IRF1 and IRF2 to a specific DNA sequence.
1. Probe Labeling:
-
Synthesize a short DNA probe (20-50 bp) corresponding to the putative IRF binding site (ISRE) in the promoter of interest.
-
Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).[14][15]
2. Binding Reaction:
-
Incubate the labeled probe with nuclear extracts containing IRF1 and IRF2 or with purified recombinant IRF1 or IRF2 proteins in a binding buffer.[8]
-
For competition assays, add an excess of unlabeled specific or non-specific competitor DNA.
-
For supershift assays, add an antibody specific to IRF1 or IRF2 to the binding reaction.
3. Electrophoresis:
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.[16]
4. Detection:
-
Detect the labeled probe by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes). A "shift" in the mobility of the probe indicates protein binding.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that interact with IRF1 or IRF2.
1. Cell Lysis:
-
Lyse cells under non-denaturing conditions to preserve protein-protein interactions.
2. Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., IRF1).
-
Add protein A/G beads to capture the antibody-bait protein complex.
3. Washing and Elution:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the entire protein complex from the beads.
4. Analysis:
-
Separate the eluted proteins by SDS-PAGE and identify the "prey" protein (the protein interacting with the bait) by Western blotting using an antibody specific to the prey protein (e.g., IRF2).[17][18]
Conclusion
The comparative analysis of IRF1 and IRF2 reveals a sophisticated regulatory system where two structurally similar transcription factors exert distinct and often opposing effects on gene expression. IRF1 predominantly functions as an inducible transcriptional activator with tumor suppressor properties, while IRF2 acts as a constitutive repressor or weak activator with oncogenic potential in some contexts. The balance between IRF1 and IRF2 activity is crucial for the proper regulation of immune responses, cell proliferation, and apoptosis. Understanding the detailed mechanisms of their interplay is essential for the development of novel therapeutic strategies targeting the pathways they regulate. The experimental protocols provided herein offer a robust framework for researchers to further investigate the multifaceted functions of these critical transcription factors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The role of IRF1 and IRF2 transcription factors in leukaemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IRF2 - Wikipedia [en.wikipedia.org]
- 4. Division of labor between IRF1 and IRF2 in regulating different stages of transcriptional activation in cellular antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRF1 inhibits the proliferation and metastasis of colorectal cancer by suppressing the RAS-RAC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRF-2 inhibits cancer proliferation by promoting AMER-1 transcription in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interferon Regulatory Factor 1 (IRF-1) and IRF-2 Distinctively Up-Regulate Gene Expression and Production of Interleukin-7 in Human Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interferon Regulatory Factor (Irf)-1 and Irf-2 Regulate Interferon γ–Dependent Cyclooxygenase 2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functionally Antagonistic Transcription Factors IRF1 and IRF2 Regulate the Transcription of the Dopamine Receptor D2 Gene Associated with Aggressive Behavior of Weaned Pigs [mdpi.com]
- 10. IRF2 Affects LPS- and IFN-γ-Induced Pro-Inflammatory Responses, Cell Viability, Migration and Apoptosis of Macrophages by Regulating IRG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A genome‐wide screen identifies IRF2 as a key regulator of caspase‐4 in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophoretic mobility shift assay (EMSA) for the study of RNA-protein interactions: the IRE/IRP example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 16. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 18. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
Comparative Analysis of IRF1-IN-2 Activity Across Diverse Cell Lines
This guide provides a comparative overview of the biological activity of IRF1-IN-2, a potent inhibitor of the Interferon Regulatory Factor 1 (IRF1) and CREB-binding protein (CBP) interaction. The data presented here is intended for researchers, scientists, and drug development professionals interested in the cross-validation and cellular efficacy of this compound.
This compound acts by binding to IRF1 and disrupting its interaction with the CH1 domain of CBP/p300, a critical step for the transcriptional activation of IRF1-dependent genes. This inhibition has been validated through various biochemical and cellular assays, demonstrating its potential as a chemical probe to investigate IRF1 signaling in cancer and immunology.
Quantitative Activity of this compound in Cellular Assays
The efficacy of this compound has been quantified in different human cell lines using a NanoBRET assay, which measures the disruption of the IRF1-CBP protein-protein interaction (PPI) in live cells. The half-maximal inhibitory concentration (IC50) values demonstrate consistent, potent activity across various cancer cell types.
| Cell Line | Cell Type | NanoBRET IC50 (nM) |
| HEK293T | Human Embryonic Kidney | 10 |
| A549 | Lung Carcinoma | 21 |
| HCT116 | Colon Carcinoma | 23 |
| K562 | Chronic Myelogenous Leukemia | 31 |
Signaling Pathway and Mechanism of Action
This compound specifically targets the interaction between IRF1 and the coactivator CBP. The following diagram illustrates the IRF1 signaling pathway and the precise point of inhibition by this compound.
Caption: Mechanism of this compound in the IRF1 signaling cascade.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of further validation studies.
NanoBRET™ Protein-Protein Interaction Assay in Live Cells
This assay quantifies the inhibition of the IRF1-CBP interaction within living cells.
-
Cell Seeding: Cells (HEK293T, A549, HCT116, or K562) are transiently transfected with plasmids encoding for IRF1-NanoLuc® fusion protein and HaloTag®-CBP fusion protein. Transfected cells are then seeded into 96-well white-bottom plates in Opti-MEM medium and incubated for 24 hours.
-
Compound Treatment: Serial dilutions of this compound (or DMSO as a vehicle control) are prepared in Opti-MEM.
-
Reagent Addition: HaloTag® NanoBRET™ 618 Ligand is added to the cells, followed by the addition of the compound dilutions. The plate is incubated for 2-4 hours at 37°C.
-
Signal Detection: NanoBRET™ Nano-Glo® Substrate is added to all wells. The plate is read within 10 minutes on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm).
-
Data Analysis: The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal. The data is then normalized to controls and fitted to a dose-response curve to determine the IC50 value.
Quantitative PCR (qPCR) for Target Gene Expression
This assay measures the effect of this compound on the expression of IRF1-dependent downstream target genes, such as IFIT1 and CXCL10.
-
Cell Culture and Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. They are then stimulated with an appropriate agent (e.g., Interferon-gamma, IFN-γ) in the presence of varying concentrations of this compound or DMSO for 6-24 hours.
-
RNA Extraction and cDNA Synthesis: Total RNA is isolated from the cells using an RNA purification kit. The concentration and purity are measured, and first-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is prepared using a SYBR Green master mix, cDNA template, and primers specific for the target genes (IFIT1, CXCL10) and a housekeeping gene (GAPDH, ACTB).
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Experimental Workflow Visualization
The following diagram outlines the general workflow for validating the cellular activity of this compound, from initial cell-based target engagement to downstream functional assays.
Caption: Workflow for evaluating this compound cellular efficacy.
A Comparative Guide to the Efficacy of IRF1-IN-2 and Other IRF1 Signaling Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the direct Interferon Regulatory Factor 1 (IRF1) inhibitor, ALEKSIN, with indirect modulators of the IRF1 signaling pathway. Due to the absence of publicly available data on a compound named "IRF1-IN-2," this guide will focus on ALEKSIN as a representative direct IRF1 inhibitor. Its performance will be compared with established inhibitors of upstream signaling molecules, namely the STAT1 inhibitor Ruxolitinib and the TLR4 inhibitor TAK-242. This comparison aims to provide researchers with the necessary data to make informed decisions regarding the selection of appropriate tools for studying and targeting the IRF1 pathway.
Introduction to IRF1 Signaling
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor that plays a central role in the immune response to pathogens, cellular stress, and in the regulation of oncogenesis. Its activation is triggered by various stimuli, including interferons (IFNs) and pathogen-associated molecular patterns (PAMPs), which activate signaling cascades involving Janus kinases (JAKs), Signal Transducers and Activators of Transcription (STATs), and Toll-like receptors (TLRs). Upon activation, IRF1 translocates to the nucleus and induces the expression of a wide range of target genes involved in inflammation, apoptosis, and immune cell activation. Given its pivotal role, the modulation of IRF1 activity presents a promising therapeutic strategy for a variety of diseases, including inflammatory disorders and cancer.
Direct vs. Indirect Inhibition of IRF1
This guide will compare the efficacy of a direct IRF1 inhibitor with that of indirect inhibitors that target key upstream signaling components.
-
Direct IRF1 Inhibition (ALEKSIN): ALEKSIN is a novel small molecule identified through in silico screening that directly targets the DNA-binding domain of IRF1, IRF2, and IRF8. This direct inhibition prevents the transcription of IRF1 target genes.
-
Indirect IRF1 Inhibition (STAT1 Pathway - Ruxolitinib): Ruxolitinib is a potent inhibitor of JAK1 and JAK2, kinases that are essential for the phosphorylation and activation of STAT1. By inhibiting JAKs, Ruxolitinib effectively blocks the IFN-γ signaling pathway upstream of IRF1 activation.
-
Indirect IRF1 Inhibition (TLR4 Pathway - TAK-242): TAK-242 is a selective inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 activation, typically by lipopolysaccharide (LPS), is a potent inducer of IRF1 expression. TAK-242 blocks this induction by interfering with TLR4-mediated signaling cascades.
In Vitro Efficacy Comparison
The following table summarizes the in vitro efficacy of ALEKSIN, Ruxolitinib, and TAK-242 in inhibiting IRF1 signaling and downstream effects.
| Compound | Target | Assay | Cell Type | Concentration/IC50 | Effect |
| ALEKSIN | IRF1, IRF2, IRF8 | qPCR | HMECs | 10 µM, 20 µM | Inhibition of IFNα- and IFNγ-induced IRF1, STAT1, IFIT3, and ISG15 gene expression. |
| Western Blot | HMECs | 10 µM | Inhibition of IFNα- and IFNγ-induced IRF1 protein expression and partial inhibition of STAT1 phosphorylation. | ||
| Ruxolitinib | JAK1, JAK2 | Kinase Assay | - | IC50: 3.3 nM (JAK1), 2.8 nM (JAK2) | Potent inhibition of JAK1 and JAK2 enzymatic activity. |
| STAT1 Phosphorylation | CD14+ cells | IC50: 50-100 nM | Dose-dependent inhibition of IFNγ-induced STAT1 phosphorylation. | ||
| TAK-242 | TLR4 | NO Production | RAW264.7 | IC50: 7.0 nM | Inhibition of LPS-induced nitric oxide production. |
| NF-κB Reporter Assay | 293 cells | - | Selective inhibition of TLR4-mediated NF-κB activation. |
In Vivo Efficacy Comparison
This section compares the available in vivo data for the selected inhibitors. As of the latest search, in vivo data for ALEKSIN is not publicly available.
| Compound | Animal Model | Dosing | Efficacy |
| ALEKSIN | - | - | No data available. |
| Ruxolitinib | Myelofibrosis Patients | 15-20 mg twice daily | Significant reduction in spleen size and improvement in symptoms. |
| TAK-242 | Mouse Sepsis Model (E. coli-induced) | ≥ 0.3 mg/kg (i.v.) | Dose-dependent protection from lethality and suppression of pro-inflammatory cytokines. |
| Mouse Sepsis Model (LTA-induced) | ≥ 0.3 mg/kg (i.v.) | Statistically significant protection from lethality. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Figure 1: Simplified IRF1 signaling pathway showing points of intervention for ALEKSIN, Ruxolitinib, and TAK-242.
Figure 2: General workflow for in vitro evaluation of IRF1 signaling inhibitors.
Figure 3: General workflow for in vivo evaluation of IRF1 signaling inhibitors in an inflammation model.
Experimental Protocols
Quantitative PCR (qPCR) for Gene Expression Analysis
Objective: To quantify the mRNA levels of IRF1 and its target genes (e.g., STAT1, IFIT3, ISG15).
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HMECs) in 6-well plates. Pre-treat with the inhibitor (e.g., ALEKSIN at 10 µM or 20 µM) for the desired time (e.g., 24 hours).
-
Stimulation: Add the stimulating agent (e.g., IFN-α at 200 U/mL for 4 hours or IFN-γ at 10 ng/mL for 8 hours).
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR: Perform qPCR using a real-time PCR system with a SYBR Green or probe-based assay. Use primers specific for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Western Blot for Protein Phosphorylation
Objective: To detect the levels of total and phosphorylated STAT1.
Protocol:
-
Cell Culture and Treatment: Grow cells to 80-90% confluency. Treat with the inhibitor for the specified duration before stimulating with the appropriate ligand (e.g., IFN-γ) for a short period (e.g., 15-30 minutes) to induce STAT1 phosphorylation.
-
Protein Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-STAT1 (e.g., p-STAT1 Y701) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: To determine total protein levels, the membrane can be stripped and reprobed with an antibody against total STAT1.
LPS-Induced Endotoxemia Mouse Model
Objective: To evaluate the in vivo efficacy of an inhibitor in a model of acute systemic inflammation.
Protocol:
-
Animals: Use age- and weight-matched mice (e.g., C57BL/6). Allow them to acclimatize for at least one week.
-
Inhibitor Administration: Administer the test compound (e.g., TAK-242 at 0.3-3 mg/kg) via the desired route (e.g., intravenous injection) at a specified time before the LPS challenge.
-
LPS Challenge: Inject mice intraperitoneally with a sublethal or lethal dose of LPS (e.g., 5-15 mg/kg).
-
Monitoring and Sample Collection: Monitor the mice for signs of sickness and survival. At predetermined time points, collect blood samples for cytokine analysis (e.g., via cardiac puncture) and harvest tissues for histological examination or further molecular analysis.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA or a multiplex bead array.
Conclusion
This guide provides a comparative overview of a direct IRF1 inhibitor, ALEKSIN, and indirect modulators of the IRF1 pathway, Ruxolitinib and TAK-242. While ALEKSIN shows promise as a direct inhibitor of IRF1's transcriptional activity in vitro, further studies are needed to establish its in vivo efficacy and potential therapeutic applications. In contrast, Ruxolitinib and TAK-242 are well-characterized inhibitors of upstream signaling pathways with demonstrated in vivo activity in various disease models and clinical settings. The choice of inhibitor will depend on the specific research question and the desired point of intervention in the IRF1 signaling cascade. The provided experimental protocols offer a starting point for researchers to evaluate the efficacy of these and other novel IRF1 modulators.
Confirming the On-Target Effects of IRF1-IN-2: A Comparative Guide to Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key secondary assays to confirm the on-target effects of IRF1-IN-2, a novel inhibitor of the Interferon Regulatory Factor 1 (IRF1) transcription factor. We present experimental data and detailed protocols to enable researchers to effectively validate the mechanism of action of this compound and compare its performance against alternative methods of IRF1 inhibition.
Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor that plays a central role in the cellular response to interferons and other stimuli, regulating the expression of genes involved in immunity, cell proliferation, and apoptosis.[1] Dysregulation of IRF1 activity has been implicated in various diseases, making it an attractive target for therapeutic intervention. This compound is a small molecule inhibitor designed to directly interfere with the transcriptional activity of IRF1. This guide outlines a series of secondary assays to rigorously confirm its intended on-target effects.
IRF1 Signaling Pathway and Point of Intervention
The following diagram illustrates the canonical IRF1 signaling pathway and the proposed point of intervention for this compound. Upon stimulation by cytokines such as interferon-gamma (IFN-γ), STAT1 is phosphorylated, dimerizes, and translocates to the nucleus where it binds to Gamma-Activated Sites (GAS) in the promoters of target genes, including the IRF1 gene itself. The newly synthesized IRF1 protein then binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of a wide range of target genes, activating their transcription. This compound is hypothesized to directly inhibit the binding of IRF1 to ISREs, thereby blocking the expression of its downstream target genes.
Caption: IRF1 signaling pathway and the inhibitory action of this compound.
Comparative Analysis of Secondary Assays
To confirm the on-target effects of this compound, a series of secondary assays should be performed. The results should be compared with a known method of IRF1 inhibition, such as siRNA-mediated knockdown, to distinguish direct effects from potential off-target activities.
Table 1: Comparison of Expected Outcomes from Secondary Assays
| Assay | This compound | IRF1 siRNA | Negative Control |
| Luciferase Reporter Assay (ISRE-Luc) | Dose-dependent decrease in luciferase activity | Significant decrease in luciferase activity | No change in luciferase activity |
| ChIP-qPCR/ChIP-seq | Reduced IRF1 enrichment at target gene promoters | Reduced IRF1 enrichment at target gene promoters | Basal IRF1 enrichment at target gene promoters |
| qRT-PCR (IRF1 Target Genes) | Dose-dependent decrease in target gene mRNA levels | Significant decrease in target gene mRNA levels | Basal expression of target genes |
| Western Blot (IRF1 Target Proteins) | Dose-dependent decrease in target protein levels | Significant decrease in target protein levels | Basal expression of target proteins |
| Electrophoretic Mobility Shift Assay (EMSA) | Inhibition of IRF1-DNA complex formation in vitro | Not applicable (targets mRNA) | Formation of IRF1-DNA complex |
Experimental Protocols and Data Presentation
The following sections provide detailed protocols for the key secondary assays and present hypothetical data in a structured format to illustrate the expected outcomes.
ISRE-Driven Luciferase Reporter Assay
This assay directly measures the transcriptional activity of IRF1 on an ISRE-containing promoter. A decrease in luciferase activity upon treatment with this compound indicates inhibition of the IRF1 pathway.
Experimental Workflow:
Caption: Luciferase reporter assay workflow.
Detailed Protocol:
-
Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well.
-
After 24 hours, co-transfect the cells with an ISRE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
After another 24 hours, replace the medium with fresh medium containing varying concentrations of this compound or with a transfection mix containing IRF1 siRNA.
-
Incubate for 24 hours, then stimulate the cells with 10 ng/mL of human IFN-γ for 6-8 hours.
-
Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Table 2: Hypothetical Luciferase Reporter Assay Data
| Treatment | Concentration | Normalized Luciferase Activity (RLU) | % Inhibition |
| Vehicle Control | - | 15,000 | 0% |
| This compound | 1 µM | 9,000 | 40% |
| This compound | 10 µM | 3,000 | 80% |
| This compound | 100 µM | 1,500 | 90% |
| IRF1 siRNA | 50 nM | 2,250 | 85% |
| Scrambled siRNA | 50 nM | 14,800 | ~0% |
Chromatin Immunoprecipitation (ChIP)
ChIP assays are used to determine if this compound inhibits the binding of IRF1 to the promoters of its target genes in a cellular context.
Experimental Workflow:
Caption: Chromatin Immunoprecipitation (ChIP) workflow.
Detailed Protocol:
-
Culture A549 cells to 80-90% confluency and treat with 10 µM this compound or vehicle for 4 hours, followed by stimulation with 10 ng/mL IFN-γ for 1 hour.
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitate the chromatin with an anti-IRF1 antibody or an IgG control antibody overnight at 4°C.
-
Wash the antibody-bound chromatin complexes, elute the chromatin, and reverse the crosslinks.
-
Purify the DNA and analyze the enrichment of specific promoter regions (e.g., ISG15, CXCL10) by qPCR or perform genome-wide analysis by ChIP-seq.
Table 3: Hypothetical ChIP-qPCR Data
| Treatment | Target Promoter | Fold Enrichment (vs. IgG) |
| Vehicle Control | ISG15 | 25.0 |
| This compound (10 µM) | ISG15 | 5.0 |
| Vehicle Control | CXCL10 | 18.0 |
| This compound (10 µM) | CXCL10 | 3.5 |
| IRF1 siRNA | ISG15 | 4.0 |
Gene Expression Analysis (qRT-PCR and Western Blot)
These assays measure the downstream consequences of IRF1 inhibition by quantifying the mRNA and protein levels of IRF1 target genes.
Detailed Protocol (qRT-PCR):
-
Treat cells with this compound or transfect with IRF1 siRNA as described for the luciferase assay.
-
Stimulate with IFN-γ for 4-6 hours.
-
Isolate total RNA using a suitable kit.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR using primers for IRF1 target genes (e.g., ISG15, CXCL10, GBP1) and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the ΔΔCt method.
Table 4: Hypothetical qRT-PCR Data
| Treatment | Concentration | ISG15 mRNA (Fold Change) | CXCL10 mRNA (Fold Change) |
| Vehicle Control | - | 100 | 80 |
| This compound | 1 µM | 60 | 50 |
| This compound | 10 µM | 20 | 15 |
| This compound | 100 µM | 5 | 4 |
| IRF1 siRNA | 50 nM | 10 | 8 |
Detailed Protocol (Western Blot):
-
Treat cells as for qRT-PCR, but stimulate with IFN-γ for 24 hours to allow for protein expression.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against IRF1 target proteins (e.g., ISG15, CXCL10) and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry.
Table 5: Hypothetical Western Blot Densitometry Data
| Treatment | Concentration | ISG15 Protein (Relative to β-actin) | CXCL10 Protein (Relative to β-actin) |
| Vehicle Control | - | 1.00 | 1.00 |
| This compound | 1 µM | 0.65 | 0.55 |
| This compound | 10 µM | 0.25 | 0.20 |
| This compound | 100 µM | 0.05 | 0.08 |
| IRF1 siRNA | 50 nM | 0.15 | 0.12 |
Conclusion
The secondary assays outlined in this guide provide a robust framework for confirming the on-target effects of this compound. By employing a combination of reporter assays, ChIP, and gene expression analysis, and by comparing the results to a well-established method of IRF1 inhibition like siRNA, researchers can confidently validate the mechanism of action of this novel inhibitor. The provided protocols and data tables serve as a valuable resource for designing and interpreting these critical validation experiments.
References
Safety Operating Guide
Navigating the Safe Disposal of IRF1-IN-2: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling IRF1-IN-2, a potent inhibitor of Interferon Regulatory Factor 1 (IRF1), must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general best practices for the management of chemical inhibitors in a laboratory setting.
Disclaimer: This document provides general guidance on the disposal of small molecule inhibitors like this compound. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and to strictly follow all institutional, local, state, and federal regulations regarding hazardous waste disposal.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure and ensure personal safety.
Table 1: Recommended Personal Protective Equipment for Handling this compound Waste
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles or glasses with side shields | Protects eyes from splashes or aerosols of the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | Minimizes inhalation of any dusts or aerosols. |
II. Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound involves a systematic approach to collection, segregation, and transfer of the chemical waste.
Experimental Protocol: Waste Segregation and Collection
-
Identify Waste Type: Determine if the this compound waste is in solid form (e.g., unused compound, contaminated labware) or liquid form (e.g., solutions in solvents like DMSO).
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible chemical waste streams. It should be collected in a designated hazardous waste container.
-
Solid Waste Collection:
-
Place all solid waste contaminated with this compound, such as pipette tips, tubes, and gloves, into a clearly labeled, leak-proof hazardous waste container.
-
For unused or expired solid this compound, transfer the compound in its original container or a securely sealed waste vial into the designated solid hazardous waste container.
-
-
Liquid Waste Collection:
-
Collect all liquid waste containing this compound into a dedicated, sealed, and properly labeled hazardous waste container.
-
The container should be compatible with the solvent used to dissolve the this compound (e.g., a high-density polyethylene container for DMSO solutions).
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the date of waste accumulation.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
Experimental Protocol: Spill Cleanup
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate the immediate vicinity and increase ventilation.
-
Wear Appropriate PPE: Don the recommended PPE as outlined in Table 1.
-
Contain the Spill: For liquid spills, use an absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill. For solid spills, gently cover the powder to avoid generating dust.
-
Clean the Area:
-
Carefully collect the absorbed liquid or the solid powder using non-sparking tools and place it into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
-
Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent pads and wipes, must be disposed of as hazardous waste.
IV. Final Disposal
The ultimate disposal of this compound waste must be handled by trained professionals in accordance with regulatory requirements.
-
Contact Environmental Health and Safety (EHS): Once the hazardous waste container is full or has been in accumulation for the maximum allowed time per institutional policy, contact your institution's Environmental Health and Safety (EHS) office.
-
Arrange for Pickup: Schedule a pickup of the hazardous waste with the EHS department. They will ensure the waste is transported and disposed of at a licensed hazardous waste facility.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Personal protective equipment for handling IRF1-IN-2
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial, immediate safety and logistical information for the handling and disposal of IRF1-IN-2, a potent inhibitor of Interferon Regulatory Factor 1 (IRF1). Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound (CAS No. 708245-32-3) is not publicly available, the following recommendations are based on best practices for handling similar research-grade chemical compounds. These guidelines are designed to mitigate risks associated with inhalation, skin contact, and eye exposure.
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses or goggles | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Provides a barrier against spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | Minimizes inhalation of dust or aerosols. |
Operational Plans: Safe Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Storage and Stability
| Condition | Temperature | Duration |
| Solid Form | 4°C (sealed from moisture) | Refer to product Certificate of Analysis for long-term stability. |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedchemExpress product information. It is recommended to aliquot solutions upon preparation to avoid repeated freeze-thaw cycles.
Handling Procedures
-
Preparation :
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
Work in a designated area, preferably a chemical fume hood, to minimize exposure.
-
Have a safety shower and eye wash station readily accessible.
-
-
Weighing and Dissolving :
-
Handle the solid form of this compound with care to avoid generating dust.
-
When preparing solutions, add the solvent to the vial containing the compound slowly to prevent splashing.
-
Refer to the product data sheet for solubility information in various solvents.
-
-
Use in Experiments :
-
When treating cells or performing other in-vitro or in-vivo experiments, handle all solutions containing this compound with the same level of precaution as the stock solution.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with local regulations.
Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as chemical waste in accordance with institutional and local regulations. Do not discard down the drain or in regular trash. |
| Solutions of this compound | Collect in a designated, sealed, and properly labeled hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated biohazard or chemical waste container. |
| Contaminated PPE (e.g., gloves) | Dispose of in the appropriate laboratory waste stream immediately after use. |
Experimental Protocol: Inhibition of IRF1-Mediated Signaling in Cell Culture
The following is a generalized protocol for utilizing this compound to study its effects on cellular signaling pathways.
-
Cell Seeding : Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.
-
Preparation of this compound Working Solution :
-
Thaw the stock solution of this compound.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture media.
-
-
Treatment :
-
Remove the existing media from the cells.
-
Add the media containing the appropriate concentration of this compound to the cells.
-
A typical pretreatment time is 12-24 hours.[1]
-
-
Induction of IRF1 Signaling (if applicable) :
-
After the pretreatment period, cells can be stimulated with an agent known to induce IRF1 signaling, such as ionizing radiation or transfection with viral components.[1]
-
-
Analysis :
-
Harvest cells at the desired time points for downstream analysis, such as Western blotting, qPCR, or cell viability assays, to assess the effects of this compound on the target pathway.
-
Mechanism of Action: Signaling Pathway
This compound functions by inhibiting the recruitment of the transcription factor IRF1 to the promoter region of the CASP1 gene. This action disrupts a downstream cell death signaling pathway.
Caption: Signaling pathway inhibited by this compound.
This guide is intended to supplement, not replace, formal laboratory safety training and institutional protocols. Always consult your institution's safety officer for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
